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Myricitrin dihydrate

Cat. No.: B600598
CAS No.: 1329-17-5
M. Wt: 464.38
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Evolution of Research on Myricitrin (B1677591) Dihydrate

The scientific history of myricitrin is intrinsically linked to its aglycone, myricetin (B1677590). Myricetin was first isolated in the late 19th century from the bark of Myrica nagi Thunb. nih.gov. Subsequent studies by Perkin not only characterized myricetin but also provided the first description of myricitrin (myricetin-3-O-rhamnoside). nih.govrsc.org. Early research was primarily driven by the compound's properties as a natural pigment. Over the decades, the focus of research has shifted dramatically from basic isolation and characterization to an in-depth exploration of its biological functions.

Initially, myricitrin was identified in various plant sources, including the root bark of Myrica cerifera (bayberry) and tea leaves. wikipedia.orgrcsb.org. As analytical techniques advanced, so did the ability to isolate and identify myricitrin from a wider array of natural sources, such as Daebong persimmon peel and Elaeocarpus floribundus (Indian olive tree). rsc.orgnih.gov. The evolution of research has seen a move from phytochemical cataloging to functional analysis, with modern studies employing sophisticated methods like high-performance liquid chromatography (HPLC), liquid chromatography/mass spectrometry (LC/MS), and nuclear magnetic resonance (NMR) for precise identification and quantification. nih.govsigmaaldrich.com.

Significance of Myricitrin Dihydrate as a Flavonoid Glycoside for Scientific Inquiry

Myricitrin is a glycosyloxyflavone, where the flavonol myricetin is linked to an alpha-L-rhamnopyranosyl group at the 3-position. nih.gov. This glycosidic structure is central to its scientific significance. The presence of the rhamnose moiety alters the polarity and size of the molecule compared to its aglycone, myricetin, which in turn affects its solubility, bioavailability, and metabolic pathways. excli.de.

The compound is a subject of intense scientific inquiry due to its diverse and potent biological activities. selleckchem.com. Numerous studies highlight its role as a powerful antioxidant. nih.govsigmaaldrich.com. For instance, myricitrin isolated from Daebong persimmon peels demonstrated strong antioxidant effects. nih.govsigmaaldrich.com. Beyond its antioxidant capacity, research has demonstrated its potential in several other areas. It has been shown to possess anti-inflammatory, antinociceptive (pain-relieving), and potential anticarcinogenic properties. selleckchem.comnih.govresearchgate.net. Furthermore, studies have investigated its role as a nitric oxide inhibitor and its potential antipsychotic-like effects in animal models. wikipedia.org. This wide spectrum of biological effects makes myricitrin a valuable tool for investigating cellular pathways and a candidate for further pharmacological development. excli.denih.govnih.gov.

Table 1: Physicochemical Properties of Myricitrin Note: Data primarily refers to the anhydrous form, as specific comprehensive data for the dihydrate form is limited in publicly available literature. The existence of hydrate (B1144303) crystal forms for the related compound myricetin has been established. mdpi.comajol.info

Current Gaps and Emerging Avenues in this compound Investigations

Despite extensive research, significant gaps in the understanding of myricitrin remain, which in turn fuel emerging avenues of investigation. A primary challenge is the compound's low water solubility and bioavailability. excli.deingentaconnect.com. This limitation hinders its translational potential. Consequently, a major area of current research is the development of novel delivery systems. Scientists are exploring methods like the formulation of solid lipid nanoparticles (SLNs) and proliposomes to enhance solubility and delivery. excli.ded-nb.info. Another innovative approach is the creation of cocrystals, which involves combining myricitrin with other molecules to improve its physical properties like stability and solubility. sci-hub.sersc.org.

Furthermore, research is expanding to identify new molecular targets for myricitrin. Recent studies have investigated its potential as an inhibitor of specific enzymes like monoamine oxidase (MAO), which has implications for neurodegenerative diseases such as Parkinson's disease. rsc.org. Similarly, its role as a potential LIMK inhibitor is being explored for mitigating spinal cord injuries. sci-hub.se. These investigations into novel mechanisms and applications, coupled with advancements in formulation science, represent the future direction of myricitrin research. mdpi.comresearchgate.net.

Table 2: Selected Natural Sources of Myricitrin

Table 3: Overview of Selected Research Findings on Myricitrin

Table 4: Compound Names Mentioned in this Article

Properties

CAS No.

1329-17-5

Molecular Formula

C21H20O12

Molecular Weight

464.38

Origin of Product

United States

Natural Abundance and Research Oriented Isolation Methodologies of Myricitrin Dihydrate

Botanical Distribution and Identification of Rich Natural Sources for Myricitrin (B1677591) Dihydrate Extraction in Research

Myricitrin is distributed across a range of botanical families, making it accessible for extraction from various natural sources. nih.gov Its abundance varies significantly among different plants and even within different parts of the same plant.

Occurrence in Myrica Species and Related Flora

Myricitrin is abundantly found in plants of the Myrica genus, from which its name is derived. biosynth.com The root bark and leaves of species such as Myrica cerifera and Myrica esculenta are well-documented sources. nih.govjuniperpublishers.com Notably, the Chinese bayberry (Myrica rubra) is a significant source, with myricitrin being extracted from its fruit, leaves, and bark. focusontoxpath.comresearchgate.net Research has led to the isolation of myricitrin and related flavonoid glycosides from M. rubra leaves, confirming its status as a rich source for this compound. researchgate.net The bark of the bayberry tree, in particular, is considered to have a high concentration of myricitrin. tandfonline.comtandfonline.com

Presence in Other Plant Materials (e.g., Persimmon Peel, Syzygium samarangense, Tea Leaves)

Beyond the Myrica genus, myricitrin has been identified and isolated from several other plant materials, which are often byproducts of food processing, representing a valuable opportunity for valorization.

Persimmon Peel (Diospyros kaki): The peel of the Daebong persimmon has been identified as a significant source of myricitrin. nih.govfao.org Studies have successfully isolated and identified myricitrin as a major antioxidant flavonoid from persimmon peels, which are often discarded during processing. nih.govpnfs.or.kr The compound is a key contributor to the strong antioxidant activities observed in extracts from this material. nih.govfao.org

Syzygium samarangense (Wax Apple): The leaves of the wax apple, a plant used in traditional medicine, are another confirmed source of myricitrin. nih.govmdpi.com Research has led to the successful isolation of myricitrin from S. samarangense leaves, where it is studied for its potential to protect skin cells against oxidative stress. nih.govmdpi.comstuartxchange.org

Tea Leaves (Camellia sinensis): Tea leaves contain a complex mixture of flavonoids. While myricetin (B1677590), the aglycone of myricitrin, is a known constituent, specific glycosides have also been investigated. nih.govmdpi.com Research has isolated myricetin-glycosides from green tea leaves, and while some studies identified myricetin-3-glucoside and myricetin-3-galactoside, the presence of various myricetin glycosides, including myricitrin (myricetin-3-O-rhamnoside), has been noted in the broader context of tea flavonoids. tandfonline.com

Advanced Extraction and Purification Techniques for Research-Grade Myricitrin Dihydrate

Obtaining research-grade myricitrin requires efficient extraction from botanical sources followed by meticulous purification. A multi-step approach combining various techniques is typically employed to achieve high purity.

Conventional Solvent Extraction Methods (e.g., Ethanol (B145695), Methanol)

The initial step in isolating myricitrin from plant material typically involves solid-liquid extraction using conventional organic solvents. The choice of solvent is critical and is based on the polarity of the target compound.

Ethanol and methanol (B129727) are frequently used due to their effectiveness in dissolving flavonoids. google.com For instance, 80% ethanol has been used to extract antioxidant compounds, including myricitrin, from Daebong persimmon peel under reflux. nih.gov Similarly, 70-95% ethanol solutions are used to extract myricetin and its glycosides from Myrica rubra bark or Ampelopsis grossedentata. google.com Methanol has also been employed, often with a small percentage of acid, to extract phenolic compounds from sources like black currant. nih.gov After the initial extraction, the crude extract is often concentrated and then partitioned with solvents of varying polarity, such as n-hexane and ethyl acetate (B1210297), to separate compounds based on their solubility. nih.gov The ethyl acetate fraction is frequently enriched with flavonoids like myricitrin and is carried forward for further purification. nih.govnih.gov

Table 1: Conventional Solvent Extraction Examples for Myricitrin and Related Flavonoids

Botanical Source Solvent System Extraction Method Reference
Daebong Persimmon Peel 80% Ethanol Reflux nih.gov
Myrica rubra Bark 70-95% Ethanol Conventional Extraction google.com
Black Currant Berries Methanol with 0.1% TFA Maceration nih.gov
Myrica esculenta Leaves Acetone Maceration juniperpublishers.com
Elaeocarpus serratus L. Leaves 95% Ethanol Shaking-Assisted Extraction mdpi.com

Modern Extraction Techniques (e.g., Ultrasound-Assisted, Deep Eutectic Solvents)

To improve extraction efficiency, reduce solvent consumption, and shorten extraction times, modern techniques are increasingly being adopted.

Ultrasound-Assisted Extraction (UAE): This technique utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. nih.gov The collapse of these bubbles near the plant cell walls disrupts them, enhancing solvent penetration and mass transfer, which increases the dissolution rate of target compounds like myricitrin. mdpi.comrsc.org UAE has been shown to be more efficient than conventional shaking-assisted extraction for obtaining myricitrin and other bioactive compounds from Elaeocarpus serratus leaves, yielding higher amounts in less time. mdpi.com The process can be optimized by adjusting parameters such as solvent composition, temperature, time, and ultrasonic power. nih.govresearchgate.net

Deep Eutectic Solvents (DES): DES are emerging as green and efficient alternatives to conventional organic solvents. nih.gov They are mixtures of hydrogen bond donors (HBD) and hydrogen bond acceptors (HBA) that form a eutectic with a melting point lower than the individual components. mdpi.com DES have been successfully used, often in combination with ultrasound assistance (UAE-DES), for the extraction of flavonoids. nih.govacs.org For example, a DES system of choline (B1196258) chloride and oxalic acid was found to be highly effective for extracting myricetin from bayberry leaves. rsc.orgrsc.org The water content in the DES is a critical parameter that must be optimized, as it significantly affects the solvent's viscosity and extraction efficiency. mdpi.com

Chromatographic Purification Strategies (e.g., Silica Gel, ODS, Preparative HPLC)

Following crude extraction, a series of chromatographic techniques are essential to isolate myricitrin to a high degree of purity.

The purification process is typically multi-step:

Initial Fractionation: The crude extract (often the ethyl acetate fraction) is first subjected to column chromatography using a stationary phase like silica gel . juniperpublishers.comnih.govjuniperpublishers.com Elution is performed with a solvent gradient of increasing polarity (e.g., from hexane (B92381) to chloroform, ethanol, and methanol mixtures), which separates the extract into several fractions. juniperpublishers.comjuniperpublishers.com

Intermediate Purification: Fractions showing high concentrations of the target compound are then further purified. This can involve another column chromatography step using a different stationary phase. Octadecylsilane (ODS) , a type of reversed-phase material, is commonly used for this purpose. nih.gov Other materials like macroporous adsorption resins (e.g., AB-8 resin) or Sephadex LH-20, which separates compounds based on molecular size and polarity, are also employed. tandfonline.comrsc.org High-Speed Counter-Current Chromatography (HSCCC), a liquid-liquid partition chromatography technique, has also been proven to be a highly efficient method for purifying myricitrin from crude extracts of bayberry bark, avoiding irreversible adsorption associated with solid matrices. tandfonline.comtandfonline.comresearchgate.net

Final High-Purity Isolation: For obtaining research-grade myricitrin, preparative High-Performance Liquid Chromatography (prep-HPLC) is often the final step. nih.govfao.org This technique offers high resolution, allowing for the isolation of the target compound with very high purity from the enriched fractions obtained in previous steps. nih.govfao.org

The purity of the final product is typically confirmed using analytical HPLC, and its chemical structure is elucidated using spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR). tandfonline.comnih.gov

Chemical and Biosynthetic Pathways of Myricitrin Dihydrate and Its Analogs

Strategies for Chemical Synthesis of Myricitrin (B1677591) Dihydrate

The chemical synthesis of myricitrin dihydrate is a multi-step process that fundamentally involves the creation of the myricetin (B1677590) aglycone followed by its specific glycosylation.

The initial phase often requires the synthesis of the myricetin backbone (3,5,7,3',4',5'-hexahydroxyflavone). One patented method starts from phloroglucinol, which undergoes a three-step reaction sequence to yield myricetin with a high total recovery. This process involves an acylation reaction, a rearrangement reaction with 3,4,5-trimethoxybenzoic acid anhydride, and a final demethylation step. google.com Such methods are valued for using inexpensive starting materials and proceeding under mild conditions. google.com

Once high-purity myricetin is obtained, the critical step is the regioselective glycosylation to form myricitrin. This involves attaching a rhamnose sugar moiety specifically to the 3-hydroxyl group of the myricetin scaffold. Chemical glycosylation strategies often require a series of protection and deprotection steps to ensure the sugar attaches to the correct position, given the multiple hydroxyl groups on the myricetin molecule. These syntheses can be complex and produce a mixture of products. researchgate.net The general approach involves using an activated rhamnose donor, such as a glycosyl halide or trifluoroacetimidate, which reacts with a partially protected myricetin derivative. Subsequent removal of the protecting groups yields the final myricitrin product. The synthesis of related flavonoid disaccharide derivatives has been achieved using reagents like tetrabutylammonium (B224687) bromide (Bu4NBr) to facilitate the glycosylation reaction. researchgate.net

Table 1: Overview of a General Chemical Synthesis Strategy for Myricitrin

Step Description Key Reagents & Conditions Starting Material(s) Product
1 Synthesis of Aglycone Acylation, Rearrangement, Demethylation Phloroglucinol, 3,4,5-trimethoxybenzoic acid anhydride Myricetin
2 Protection of Hydroxyl Groups Acetylation or Benzylation Myricetin Protected Myricetin
3 Glycosylation Activated Rhamnose Donor, Condensation Agent Protected Myricetin, Rhamnose derivative Protected Myricitrin

Investigative Studies on Enzymatic and Biological Pathways of this compound Biosynthesis

In nature, myricitrin is synthesized through the intricate flavonoid biosynthetic pathway present in many plants. The pathway begins with the production of chalcone, which is isomerized to naringenin. frontiersin.org Naringenin is then hydroxylated to produce dihydrokaempferol. frontiersin.org

The specific pathway to myricetin involves two key hydroxylation steps starting from dihydrokaempferol. This precursor is first converted to dihydroquercetin by flavonoid 3'-hydroxylase (F3'H) and subsequently to dihydromyricetin (B1665482) by flavonoid 3',5'-hydroxylase (F3'5'H). frontiersin.org Dihydromyricetin is then oxidized by flavonol synthase (FLS) to form the aglycone myricetin. wikipedia.org

The final and definitive step in myricitrin biosynthesis is the glycosylation of myricetin. This reaction is catalyzed by a specific enzyme, Flavonol 3-O-rhamnosyltransferase (F3RT), which belongs to the broader class of UDP-glycosyltransferases (UGTs). researchgate.net This enzyme facilitates the transfer of a rhamnose group from an activated sugar donor, UDP-L-rhamnose, to the 3-hydroxyl position of myricetin. researchgate.net The synthesis of the UDP-L-rhamnose donor itself is an enzymatic process, converted from UDP-glucose by enzymes such as UDP-rhamnose synthase. researchgate.net Researchers have successfully identified and characterized these enzymes from various plant sources, such as Hypericum monogynum, and used them in engineered microorganisms like E. coli to produce myricitrin. researchgate.netresearchgate.net This biocatalytic approach offers a cleaner and more specific alternative to chemical synthesis. researchgate.net

Table 2: Key Enzymes in the Biosynthesis of Myricitrin

Enzyme Abbreviation Function Substrate(s) Product
Chalcone Synthase CHS First step in flavonoid pathway Malonyl-CoA, 4-coumaroyl-CoA Chalcone
Chalcone Isomerase CHI Isomerization of chalcone Chalcone Naringenin
Flavanone 3-Hydroxylase F3H Hydroxylation Naringenin Dihydrokaempferol
Flavonoid 3',5'-Hydroxylase F3'5'H Hydroxylation of B-ring Dihydroquercetin Dihydromyricetin
Flavonol Synthase FLS Oxidation to form flavonol Dihydromyricetin Myricetin
UDP-Rhamnose Synthase Rhs Synthesis of sugar donor UDP-Glucose UDP-L-Rhamnose

Synthesis of this compound Analogs and Derivatives for Structure-Activity Relationship Studies

To explore and optimize the biological activities of myricitrin, extensive research has been conducted on the synthesis of its analogs and derivatives for structure-activity relationship (SAR) studies. These studies primarily focus on the chemical modification of the myricetin aglycone, which is considered the core pharmacophore. By introducing various functional groups and heterocyclic moieties onto the myricetin skeleton, scientists aim to enhance properties such as biological efficacy, stability, and solubility. researchgate.netacs.org

A common strategy involves using myricetin as a starting material, which can be obtained through the deglycosylation of naturally sourced myricitrin. acs.org The hydroxyl groups of myricetin serve as reactive sites for derivatization. Numerous series of myricetin derivatives have been synthesized by introducing diverse scaffolds, including:

Isoxazoles: Designed by splicing the isoxazole (B147169) ring into the myricetin structure, these derivatives have shown improved antifungal and anti-tobacco mosaic virus (TMV) activities.

1,2,4-Triazole (B32235) Schiff Bases: The introduction of this moiety has led to compounds with significant antibacterial activity against plant pathogens like Xanthomonas axonopodis pv. citri. rsc.org

Quinazolinone Moieties: These derivatives have demonstrated promising antibacterial and antiviral properties, with some compounds showing potent inhibition of TMV coat protein (TMV-CP). nih.gov

Pyrazole (B372694) Piperazine (B1678402) Amides: Synthesized by linking pyrazole and piperazine rings to the myricetin structure via an amide bond, these analogs have shown enhanced antibacterial and antifungal activities. mdpi.com

Diisopropanolamine Structures: These derivatives have yielded compounds with strong inhibitory effects against pathogens such as Xanthomonas oryzae pv. oryzae and Phomopsis sp. acs.org

Ferulic Acid Amides: This class of derivatives has been explored for antiviral applications, with some compounds showing significant protective activity against TMV. preprints.org

These SAR studies reveal that specific substitutions on the myricetin framework can dramatically influence biological activity, providing a rational basis for the design of new and more effective agents. rsc.orgnih.gov

Table 3: Selected Myricetin Derivatives and Their Reported Biological Activities for SAR Studies

Derivative Class Moiety Introduced Example Compound(s) Reported Biological Activity Reference
Isoxazole Derivatives Isoxazole Y3, Y18 Antifungal (against Sclerotinia sclerotiorum), Antiviral (against TMV) researchgate.net
1,2,4-Triazole Schiff Base Derivatives 1,2,4-Triazole Schiff Base 6f, 6i, 6q Antibacterial (against Xanthomonas axonopodis pv. citri) rsc.org
Quinazolinone Derivatives Quinazolinone L11, L18 Antibacterial (against Xac), Antiviral (strong binding to TMV-CP) nih.gov
Pyrazole Piperazine Amide Derivatives Pyrazole Piperazine Amide D6, D16 Antibacterial (against Xoo), Antifungal (against P. capsici) mdpi.com
Diisopropanolamine Derivatives Diisopropanolamine A12, A25 Antibacterial (against Xoo), Antifungal (against Phomopsis sp.) acs.org

Table of Mentioned Compounds

Compound Name
This compound
Myricetin
Phloroglucinol
3,4,5-trimethoxybenzoic acid anhydride
Rhamnose
Tetrabutylammonium bromide
Chalcone
Naringenin
Dihydrokaempferol
Dihydroquercetin
Dihydromyricetin
UDP-L-rhamnose
UDP-glucose
Isoxazole
1,2,4-Triazole Schiff Base
Xanthomonas axonopodis pv. citri
Quinazolinone
Pyrazole
Piperazine
Diisopropanolamine
Xanthomonas oryzae pv. oryzae
Phomopsis sp.

Advanced Analytical Characterization and Quantification of Myricitrin Dihydrate in Research

Spectroscopic Methodologies for Myricitrin (B1677591) Dihydrate Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of myricitrin dihydrate. These methods provide detailed information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of myricitrin. nih.gov Through ¹H and ¹³C NMR, the precise arrangement of hydrogen and carbon atoms within the molecule can be determined.

¹H NMR spectra of myricitrin reveal distinct signals corresponding to the protons in the flavonoid and rhamnose moieties. nih.gov For instance, characteristic signals include a pair of doublets for the H-6 and H-8 protons on the A-ring, a singlet for the H-2′ and H-6′ protons on the B-ring, and signals for the rhamnosyl group protons. nih.gov

¹³C NMR provides complementary information, showing 21 carbon signals that confirm the presence of the myricetin (B1677590) aglycone and the rhamnose sugar. nih.gov Key signals include those for the carbonyl carbon (C-4), the carbons of the aromatic rings, and the carbons of the rhamnose unit. nih.gov The chemical shift of the anomeric carbon (C-1″) confirms the O-glycosidic linkage at the C-3 position. nih.gov

Table 1: ¹H and ¹³C NMR Spectral Data for Myricitrin in CD₃OD nih.gov

Atom No. ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aglycone (Myricetin)
2 - 158.4 - 159.4
3 - 136.1 - 136.3
4 - 179.5 - 179.6
5 - 163.1
6 6.16 - 6.19 (d) 99.7 - 99.8
7 - 164.0 - 165.8
8 6.32 - 6.35 (d) 94.6 - 94.7
9 - 158.4 - 159.4
10 - 105.6 - 105.8
1' - 121.7 - 121.9
2', 6' 6.91 - 6.94 (s) 109.5 - 109.6
3', 5' - 146.7 - 146.8
4' - 137.7 - 137.8
Glycoside (Rhamnose)
1'' 5.28 - 5.30 (d) 103.5 - 103.6
2'' 4.19 - 4.21 (dd) 71.7 - 72.0
3'' 3.76 - 3.78 (dd) 72.0 - 72.1
4'' 3.31 - 3.48 (m) 73.2 - 73.3
5'' 3.27 - 3.54 (m) 71.8 - 71.9

Note: Chemical shifts can vary slightly depending on the solvent and instrument frequency. Data presented as a range based on cited sources. d=doublet, s=singlet, dd=doublet of doublets, m=multiplet.

Mass Spectrometry (MS and LC/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight and analyzing the fragmentation pattern of this compound, further confirming its structure. nih.gov When coupled with liquid chromatography (LC/MS), it becomes a highly sensitive and specific analytical technique. nih.govnih.gov

In positive ion mode electrospray ionization (ESI-MS), myricitrin typically shows a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 465. nih.gov A characteristic fragment ion is observed at m/z 319, corresponding to the myricetin aglycone, which results from the loss of the rhamnosyl group. researchgate.net Another significant fragment ion at m/z 303 can also be observed, representing the aglycone after the cleavage of the rhamnosyl group. nih.gov In negative ion mode, the deprotonated molecule [M-H]⁻ is observed at m/z 463. nih.gov

Table 2: Key Mass Spectrometry Data for Myricitrin nih.govnih.gov

Ionization Mode Precursor Ion m/z Fragment Ions (m/z) Interpretation
ESI Positive [M+H]⁺ 465.10 319.05, 303 Loss of rhamnose moiety
ESI Negative [M-H]⁻ 463.08 317, 316 Deprotonated molecule and fragments

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within the this compound molecule.

UV-Vis absorption spectra of myricitrin in methanol (B129727) show two characteristic absorption peaks, typically around 257 nm and 360 nm, which are indicative of a flavonol structure. nih.gov These absorptions correspond to the electronic transitions within the benzoyl and cinnamoyl systems of the flavonoid skeleton.

IR spectroscopy helps to identify the key functional groups present in myricitrin. irb.hr The spectrum will show characteristic absorption bands for hydroxyl (O-H) stretching, carbonyl (C=O) stretching of the C-ring, and C=C stretching of the aromatic rings, as well as vibrations associated with the glycosidic C-O bond. irb.hrnih.gov The presence of water in this compound would also be indicated by a broad O-H stretching band.

Chromatographic Techniques for this compound Purity Assessment and Quantification

Chromatographic methods are essential for separating this compound from complex mixtures, assessing its purity, and performing accurate quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and quantification of myricitrin in various samples, including plant extracts. researchgate.netmfd.org.mkembrapa.br Reversed-phase HPLC, often using a C18 column, is the most common approach. embrapa.brchemisgroup.us

A typical HPLC method involves a gradient elution with a mobile phase consisting of an aqueous solvent (often containing an acid like acetic or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netchemisgroup.us Detection is commonly performed using a Diode-Array Detector (DAD) or a UV-Vis detector, with monitoring at wavelengths corresponding to the absorption maxima of myricitrin, such as 360 nm or 367 nm. nih.govresearchgate.netchemisgroup.us This method allows for the effective separation of myricitrin from other flavonoids and plant constituents, enabling its quantification by comparing the peak area to that of a standard. researchgate.netembrapa.br The purity of an isolated sample can be assessed by the presence of a single, sharp peak at the expected retention time.

Ultra-Performance Liquid Chromatography (UPLC-MS/MS)

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers enhanced resolution, speed, and sensitivity compared to conventional HPLC. nih.govmdpi.com This makes it a powerful tool for the rapid and precise quantification of myricitrin, even at very low concentrations in complex biological matrices. nih.goveuropeanreview.org

UPLC systems use columns with smaller particle sizes (typically under 2 µm), resulting in sharper peaks and better separation efficiency. mdpi.com The coupling to a tandem mass spectrometer (MS/MS) allows for highly selective and sensitive detection using Multiple Reaction Monitoring (MRM). nih.govmdpi.com In an MRM experiment, specific precursor-to-product ion transitions for myricitrin are monitored, which significantly reduces background noise and matrix interference, leading to highly accurate quantification. nih.gov This technique is particularly valuable for fingerprint analysis of plant extracts and for detailed metabolic studies. nih.goveuropeanreview.org

Hyphenated Techniques and Advanced Analytical Platforms in this compound Analysis

Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, offer powerful capabilities for the analysis of complex mixtures. nih.gov These techniques provide both qualitative and quantitative data, enabling the identification and measurement of specific compounds like this compound, even in intricate biological or plant-based samples. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as a primary tool for the analysis of this compound. This technique couples the high separation power of liquid chromatography (LC) with the sensitive and selective detection capabilities of mass spectrometry (MS). nih.govunime.it

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is widely used. For instance, HPLC with Diode-Array Detection (DAD) has been successfully employed for the simultaneous quantification of myricitrin and other flavonoids in plant extracts. mdpi.comscielo.br One study detailed an HPLC-DAD method for analyzing flavonoids in Sonchus arvensis, achieving good separation and linearity with low limits of detection and quantification for myricitrin. mdpi.com Another study utilized HPLC-DAD to quantify major phenolic and flavonoid markers, including myricitrin, in Italian ryegrass. scielo.br

Ultra-Performance Liquid Chromatography (UPLC) , a higher-resolution version of HPLC, when combined with Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS), offers enhanced sensitivity and accuracy. nih.govplos.org This platform has been instrumental in identifying metabolites of myricitrin produced by human intestinal bacteria, revealing metabolic pathways such as deglycosylation and dehydroxylation. nih.gov UPLC-Q-TOF-MS has also been used to study the effects of environmental factors on metabolites in tea plants, including flavonoids like myricitrin. plos.org

LC-MS/MS (Tandem Mass Spectrometry) provides even greater selectivity and sensitivity, making it suitable for quantifying low concentrations of myricitrin and its metabolites in biological matrices like plasma and tissues. europeanreview.orgmagtechjournal.com This technique was used to develop a rapid and reliable method for the simultaneous quantification of dihydromyricetin (B1665482) and myricetin in mice plasma and tissues. magtechjournal.com

The following table summarizes the application of various LC-MS methods in the analysis of myricitrin and related compounds:

Analytical TechniqueMatrixPurposeKey Findings
HPLC-DADSonchus arvensisSimultaneous determination of eight flavonoidsMethod showed good linearity, precision, and accuracy for myricitrin quantification. mdpi.com
HPLC-DADItalian ryegrassQuantification of major phenolic and flavonoid markersQuantified myricetin concentrations ranged from 125 to 220 µg/g dry weight. scielo.br
UPLC-Q-TOF-MSHuman intestinal bacteriaIdentification of myricitrin metabolitesIdentified quercetin-3-O-rhamnoside, myricetin, and quercetin (B1663063) as metabolites. nih.gov
LC-MS/MSMice plasma and tissuesSimultaneous quantification of dihydromyricetin and myricetinThe method was proven to be accurate, precise, and sensitive for biological sample analysis. magtechjournal.com
HPLC-DAD-ESI-Q-TOF-MSPersimmon leavesQuality assessment of ethyl acetate (B1210297) extractIdentified myricetin-3-O-β-D-galactoside and other flavonoids. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, although its application for this compound often requires derivatization to increase the compound's volatility. mdpi.com GC-MS has been used for the metabolic profiling of plant extracts, where it can identify a wide range of volatile and semi-volatile compounds, including flavonoids after appropriate sample preparation. mdpi.comresearchgate.net One study on Citrullus colocynthis roots utilized GC-MS to characterize the phytochemical components, revealing the presence of myricetin among other flavonoids. researchgate.net

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is an emerging technique that combines the high separation efficiency of capillary electrophoresis with the sensitivity of mass spectrometry. asiapharmaceutics.infonih.gov CE-MS is particularly advantageous for the analysis of ionic and polar compounds, offering high resolution and minimal sample consumption. nih.govnih.gov While its application directly to this compound is less documented compared to LC-MS, its potential for separating and identifying flavonoids and their metabolites in complex samples is significant. asiapharmaceutics.inforesearchgate.net

The choice of the analytical platform often depends on the specific research question, the complexity of the sample matrix, and the required sensitivity and selectivity. The continuous advancements in these hyphenated techniques are expected to further enhance the understanding of this compound's chemical properties and biological significance.

Mechanistic Investigations of Myricitrin Dihydrate Biological Activities in Preclinical Models

Elucidation of Myricitrin (B1677591) Dihydrate's Molecular and Cellular Targets

Protein and Enzyme Interactions

Myricitrin and its aglycone, myricetin (B1677590), have been shown to interact with and modulate the activity of several proteins and enzymes. These interactions are fundamental to their biological effects.

Key Protein and Enzyme Interactions:

Target Protein/EnzymeInteracting MoleculeKey Findings
Proteinase K (PK) Myricitrin & MyricetinBoth compounds quench the fluorescence of Proteinase K through a static mechanism, indicating direct binding. Molecular docking and dynamics simulations suggest that hydrogen bonding and van der Waals forces are the primary drivers of this interaction, leading to conformational changes in the enzyme. mdpi.com
Cytochrome P450 2C8 (CYP2C8) MyricetinMyricetin acts as a mixed-type inhibitor of CYP2C8, an enzyme involved in drug metabolism. This inhibition is significant and suggests a potential for drug interactions. acs.org Molecular docking studies have identified key amino acid residues in the active site of CYP2C8 that interact with myricetin. nih.gov
Ebolavirus VP35 MyricetinIdentified as an inhibitor of the interaction between the Ebolavirus VP35 protein and double-stranded RNA (dsRNA), with an IC50 value of 2.7 µM. This suggests a potential antiviral mechanism by interfering with the virus's ability to evade the host immune response. researchgate.net
Histone Lysine Demethylases (KDM4s) MyricetinMyricetin acts as a pan-inhibitor of the KDM4 family of enzymes, which are involved in histone demethylation and are coactivators of the androgen receptor. This inhibition was shown to reduce the proliferation of prostate cancer cells. researchgate.net
DNA Topoisomerase IIα MyricitrinMyricitrin has been shown to exhibit an inhibitory effect on DNA-Topoisomerase Type II α. researchgate.net

Receptor Binding and Modulation

The interaction of myricitrin and its related compounds with cellular receptors is another crucial aspect of their mechanism of action.

Receptor Interactions:

ReceptorInteracting MoleculeKey Findings
Androgen Receptor (AR) MyricetinBy inhibiting KDM4s, which are coactivators of the androgen receptor, myricetin indirectly modulates AR signaling. This is particularly relevant in the context of castration-resistant prostate cancer. researchgate.net
Toll-like Receptors (TLRs) MyricetinMyricetin has been observed to inhibit the expression of TLR2 and TLR4 in macrophages. frontiersin.orgresearchgate.net This inhibition is part of a broader anti-inflammatory effect, as TLRs are key receptors in the innate immune response.
Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1) MyricetinMyricetin inhibits the expression of TREM-1, a receptor that amplifies inflammatory responses, in macrophages. researchgate.netnih.gov This action contributes to its anti-inflammatory properties.

DNA and RNA Interactions

Myricitrin and its aglycone, myricetin, have demonstrated the ability to interact directly with nucleic acids, which can have significant implications for cellular processes.

Nucleic Acid Interactions:

DNA: Studies have shown that myricitrin can interact with salmon sperm DNA. researchgate.net The binding of myricetin and its copper complexes to DNA has been investigated, revealing that these interactions can lead to DNA damage. mdpi.com The formation of copper-myricetin chelates can modulate the DNA binding affinity. mdpi.com The interaction is not a simple intercalation, with evidence suggesting electrostatic and covalent interactions also play a role. mdpi.com

RNA: Myricetin has been identified as an inhibitor of the Ebolavirus VP35-dsRNA interaction, highlighting its potential to interfere with viral RNA processes. researchgate.net This interaction is crucial for the virus's ability to evade the host's immune system. researchgate.net

Mapping Signaling Pathways Modulated by Myricitrin Dihydrate

This compound exerts its biological effects by modulating several critical intracellular signaling pathways. These pathways are central to cellular processes such as growth, proliferation, inflammation, and survival.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. mdpi.comoaepublish.comaging-us.comresearchgate.net Dysregulation of this pathway is implicated in various diseases, including cancer. mdpi.comoaepublish.com

Myricetin, the aglycone of myricitrin, has been shown to inhibit the PI3K/Akt/mTOR signaling pathway in various preclinical models. mdpi.com This inhibition can lead to the suppression of cancer cell growth and proliferation. mdpi.com The PI3K/Akt/mTOR pathway is a key regulator of cellular metabolism and is often hyperactivated in cancer cells. aging-us.com Preclinical studies suggest that targeting this pathway can be an effective therapeutic strategy. nih.gov

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a pivotal regulator of inflammation, immune responses, and cell survival. frontiersin.org

Myricitrin and myricetin have demonstrated significant inhibitory effects on the NF-κB signaling pathway in several preclinical models. researchgate.netnih.gov In studies using lipopolysaccharide (LPS)-stimulated macrophages, myricetin was found to inhibit the phosphorylation of I-κBα and the subsequent activation of NF-κB. frontiersin.orgresearchgate.netnih.gov This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov The modulation of the NF-κB pathway is a key mechanism underlying the anti-inflammatory and neuroprotective effects of myricitrin. nih.gov

MAPK (ERK, JNK, p38) Signaling Cascades

Myricitrin and its aglycone, myricetin, have been shown in preclinical models to exert significant influence over the Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways, comprising primarily the Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 MAPK, are crucial regulators of cellular processes like proliferation, differentiation, stress responses, and apoptosis. frontiersin.orgfrontiersin.org Dysregulation of these pathways is implicated in numerous diseases. frontiersin.org

In a study on LPS-stimulated mice, myricitrin was found to inhibit the activation of MAPK signaling pathways, which contributed to its neuroprotective effects. nih.gov This intervention led to a reduction in neuroinflammation. nih.gov Another study focusing on human breast cancer cells (SK-BR-3) demonstrated that myricetin induces apoptosis by modulating the MAPK pathway. nih.govresearchgate.net Specifically, it increased the phosphorylation of JNK and p38 while decreasing the phosphorylation of ERK. nih.gov The activation of JNK and p38 is generally associated with promoting apoptosis, whereas ERK activation typically promotes cell proliferation and survival. frontiersin.org

Furthermore, in models of neuroinflammation, myricitrin blocked the activation of both NF-κB and MAPK signaling pathways. nih.gov Research has also indicated that myricetin can regulate the PI3K/Akt and MAPK signaling pathways to protect cells from oxidative stress-induced apoptosis. mdpi.com In contrast, one study on endotoxin-mediated inflammation in RAW264.7 macrophage cells reported that while myricitrin abrogated JAK/STAT1 phosphorylation, it did not have an impact on the LPS-induced phosphorylation of the MAPK signaling pathway components (ERK1/2, p38, and JNK1/2). nih.gov This suggests that the effect of myricitrin on MAPK signaling can be cell-type or context-specific.

Table 1: Effects of Myricitrin/Myricetin on MAPK Signaling Components in Preclinical Models

Compound Model System Observed Effect on MAPK Pathway Outcome Reference
Myricitrin LPS-stimulated mice (nigrostriatum) Inhibited activation of MAPK signaling pathways. Neuroprotection, anti-neuroinflammation. nih.gov
Myricetin SK-BR-3 human breast cancer cells ↑ p-JNK, ↑ p-p38, ↓ p-ERK. Induction of apoptosis. nih.gov
Myricetin H₂O₂-treated cells Regulation of MAPK signaling pathways. Protection against oxidative stress-induced apoptosis. mdpi.com

JAK/STAT Pathway

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors, playing a key role in immunity, cell proliferation, and inflammation. researchgate.netijdvl.com Preclinical studies have identified this pathway as a target for the anti-inflammatory effects of myricitrin.

In a key study using lipopolysaccharide (LPS)-activated RAW264.7 macrophage cells, myricitrin was shown to significantly inhibit the inflammatory response by blocking the JAK/STAT1 pathway. nih.gov The research demonstrated that myricitrin abrogated the phosphorylation of JAKs and STAT1. nih.gov This inhibition prevented the nuclear transfer and DNA binding activity of STAT1, a crucial step for the transcription of pro-inflammatory genes. nih.gov The study further confirmed this mechanism by showing that a specific JAK inhibitor, ruxolitinib, mimicked the anti-inflammatory effects of myricitrin. nih.gov

In vivo, myricitrin also demonstrated protective effects in a mouse model of LPS-induced acute lung injury, a condition where the JAK/STAT pathway is implicated. nih.gov The compound's ability to modulate this pathway underscores its potential for controlling inflammatory conditions. nih.gov The targeting of JAKs is a recognized strategy for decreasing the aberrant activation of STAT proteins associated with various diseases. oaepublish.com Myricetin has also been shown to manage the epidermal growth factor receptor-protein kinase B (EGFR-AKT)/STAT signaling cascade in models of traumatic brain injury, where it inhibited the phosphorylation of STAT1. e-neurospine.org

Table 2: Effects of Myricitrin/Myricetin on the JAK/STAT Pathway

Compound Model System Observed Effect on JAK/STAT Pathway Outcome Reference
Myricitrin LPS-stimulated RAW264.7 macrophages Abrogated phosphorylation of JAKs and STAT1; inhibited STAT1 nuclear transfer. Suppression of pro-inflammatory mediators (NO, TNF-α, IL-6). nih.gov
Myricitrin LPS-induced acute lung injury in mice Alleviated lung injury. In vivo anti-inflammatory effect. nih.gov

Nrf2/HO-1 Pathway and Antioxidant Enzyme Modulation

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a primary cellular defense mechanism against oxidative stress. ms-editions.clnih.gov Under stress conditions, the transcription factor Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) and initiates the transcription of various cytoprotective genes, including HO-1 and other antioxidant enzymes. nih.govfrontiersin.orgfrontiersin.org

Myricitrin and its aglycone, myricetin, are potent activators of this protective pathway. In a study on neonatal rats with hypoxic-ischemic brain damage, myricetin significantly activated Nrf2, leading to its nuclear translocation and an increase in the expression of its downstream targets, HO-1 and NQO-1. frontiersin.org This activation correlated with reduced oxidative stress, apoptosis, and brain infarction volume. frontiersin.org The neuroprotective effects of myricetin were reversed by an Nrf2 inhibitor, confirming the pathway's critical role. frontiersin.org Similarly, in a model of osteoarthritis, myricetin was found to suppress the NF-κB signaling pathway through the Nrf2/HO-1 axis, demonstrating its therapeutic potential. nih.gov

Beyond Nrf2/HO-1 activation, myricitrin directly modulates the activity of key antioxidant enzymes. Studies have shown that myricitrin can regulate the activity of superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px). nih.govfrontiersin.org For instance, in a diabetic mouse model, solid lipid nanoparticles containing myricitrin increased the pancreatic levels of SOD and the total antioxidant capacity (TAC). nih.gov In cardiomyocytes exposed to toxins, myricetin cotreatment restored the reduced activities of GSH-Px, CAT, and SOD and replenished depleted glutathione (GSH) levels. frontiersin.org This comprehensive modulation of the cellular antioxidant defense system is central to the protective effects of myricitrin against oxidative damage. nih.govmdpi.com

Table 3: Modulation of Nrf2/HO-1 Pathway and Antioxidant Enzymes by Myricitrin/Myricetin

Compound Model System Pathway/Enzyme Observed Effect Outcome Reference
Myricetin Neonatal rat hypoxic-ischemic brain damage model Nrf2/HO-1 Activated Nrf2; ↑ HO-1, ↑ NQO-1. Reduced oxidative stress and apoptosis. frontiersin.org
Myricetin Human chondrocytes (Osteoarthritis model) Nrf2/HO-1 Suppressed NF-κB via Nrf2/HO-1 axis. Ameliorated osteoarthritis progression. nih.gov
Myricitrin Streptozotocin-nicotinamide-induced diabetic mice SOD, TAC ↑ Pancreatic SOD levels; ↑ Total Antioxidant Capacity. Antidiabetic effects. nih.gov

Interactions of this compound with Biological Macromolecules and Membranes

The biological activities of myricitrin are fundamentally linked to its ability to interact directly with various biological macromolecules, including proteins, enzymes, and cellular membranes. These interactions can modulate the function of these macromolecules, leading to downstream therapeutic effects.

Molecular docking and biophysical studies have provided insights into these interactions. Myricetin has been shown to bind to several proteins. For instance, it binds to platelet thiol isomerases, such as Protein Disulfide Isomerase (PDI) and ERp5, inhibiting their reductase activity through what is believed to be non-covalent bonds near the active site. frontiersin.org This interaction contributes to its antiplatelet effects. frontiersin.org In another study, the interaction between myricetin and the plasma anti-proteinase alpha-2-macroglobulin (α2M) was found to be spontaneous and thermodynamically favorable, with a binding constant (Kb) of 2.4 × 10³ M⁻¹ at 318.15 K. researchgate.net

The ability of myricetin to interact with enzymes is a key part of its mechanism of action. Docking studies have shown that myricetin can inhibit α-glucosidase by forming a complex at the enzyme's active site, an interaction crucial for its potential in managing hyperglycemia. frontiersin.org It has also been shown to prevent the fibrillogenesis of hen egg white lysozyme (B549824) (HEWL) by binding tightly to the protein's aggregation-prone region, thereby inhibiting the formation of amyloid fibrils. acs.org

Furthermore, myricetin can interact with and cross cell membranes. frontiersin.org This ability is essential for it to reach intracellular targets and modulate signaling pathways. Its polyphenolic structure facilitates binding to different kinases and other intracellular proteins, contributing to its wide range of pharmacological properties, including neuroprotective and anti-inflammatory effects. e-neurospine.org The interaction with DNA has also been explored, with studies suggesting that myricetin can bind to DNA, and this interaction can be modulated by the presence of metal ions like copper(II). mdpi.com

Table 4: Interaction of Myricetin with Biological Macromolecules

Macromolecule Interaction Details Method Consequence of Interaction Reference
Platelet Thiol Isomerases (PDI, ERp5) Binds to proteins and inhibits reductase activity. Fluorescence Quenching, Molecular Docking Antiplatelet effects. frontiersin.org
Alpha-2-macroglobulin (α2M) Spontaneous binding (Kb = 2.4 × 10³ M⁻¹ at 318.15 K). Fluorescence Spectroscopy, Molecular Docking Modulation of proteinase inhibition. researchgate.net
α-Glucosidase Competitive inhibition, forms complex at the active site. Enzyme Kinetics, Molecular Docking Inhibition of enzyme activity, potential antihyperglycemic effect. frontiersin.org
Hen Egg White Lysozyme (HEWL) Binds to aggregation-prone region. Spectrofluorometry, Computational Studies Inhibition of amyloid fibril formation. acs.org

Pharmacological and Biological Activities of Myricitrin Dihydrate in Experimental Models

Antioxidant Mechanisms and Oxidative Stress Modulation by Myricitrin (B1677591) Dihydrate

Myricitrin exhibits significant antioxidant effects through various mechanisms, including direct radical scavenging and modulation of cellular antioxidant defense systems.

In vitro studies have consistently highlighted the antioxidant capabilities of myricitrin. Its polyphenolic structure, rich in hydroxyl (OH) groups, is fundamental to its potent radical scavenging activity. mdpi.com Myricitrin has demonstrated strong scavenging activity against various free radicals, including 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals. afjbs.commdpi.commdpi.comresearchgate.netnih.govnih.gov Studies have shown its efficacy in scavenging DPPH and nitric oxide (NO) radicals, as well as hydrogen peroxide (H₂O₂). medchemexpress.com The radical scavenging activity of myricitrin is attributed to its ability to donate hydrogen atoms or electrons, thereby neutralizing reactive oxygen species (ROS). mdpi.comnih.gov

Table 1: In Vitro Antioxidant Assays for Myricitrin

Assay Description Finding
DPPH Radical Scavenging Measures the ability of an antioxidant to scavenge the stable DPPH radical. nih.govnih.gov Myricitrin demonstrates significant DPPH radical scavenging activity. mdpi.commedchemexpress.comresearchgate.netplos.org
ABTS Radical Scavenging Assesses the capacity of an antioxidant to scavenge the ABTS radical cation. nih.gov Myricitrin effectively scavenges ABTS radicals. afjbs.commdpi.comresearchgate.net

| Metal Chelation | Evaluates the ability to bind with transition metal ions, preventing them from participating in ROS-generating reactions. academicjournals.org | Myricitrin shows metal-chelating properties, particularly with copper and iron ions. mdpi.comresearchgate.netnih.gov |

Animal studies have corroborated the in vitro antioxidant findings, demonstrating myricitrin's ability to mitigate oxidative stress in various pathological conditions. In a mouse model of carbon tetrachloride (CCl₄)-induced liver injury, myricitrin administration led to a decrease in lipid peroxidation and a concurrent increase in the levels of glutathione (B108866) (GSH), a major endogenous antioxidant. medchemexpress.comnih.gov This suggests that myricitrin not only scavenges free radicals directly but also enhances the cellular antioxidant defense system.

Furthermore, in models of cerebral ischemia, myricitrin treatment has been shown to restore the levels and activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT). mdpi.com It also inhibits the generation of ROS and myeloperoxidase, while preventing the depletion of GSH and ATP. mdpi.com These findings indicate that myricitrin can effectively protect tissues from oxidative damage by modulating endogenous antioxidant pathways.

In Vitro Studies of Myricitrin Dihydrate Antioxidant Potency (e.g., Radical Scavenging, Metal Chelation)

Anti-inflammatory Pathways and Immunomodulatory Effects of this compound

Myricitrin has been shown to possess significant anti-inflammatory and immunomodulatory properties in a variety of experimental models. medchemexpress.comnih.govnih.govresearchgate.netfrontiersin.org

At the cellular and molecular level, myricitrin exerts its anti-inflammatory effects by targeting key inflammatory mediators and signaling pathways. In lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW264.7, myricitrin has been shown to significantly suppress the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1). nih.govfrontiersin.org It also inhibits the production of nitric oxide (NO) by downregulating the expression of inducible nitric oxide synthase (iNOS). nih.govresearchgate.net However, its effect on cyclooxygenase-2 (COX-2) expression and prostaglandin (B15479496) E2 (PGE2) production can be variable. nih.govresearchgate.net

Myricitrin's anti-inflammatory action is also mediated through the modulation of intracellular signaling pathways. It has been reported to inhibit the activation of the Janus kinase/signal transducer and activator of transcription 1 (JAK/STAT1) pathway, which plays a crucial role in the inflammatory response. nih.gov By blocking the phosphorylation of JAKs and STAT1, myricitrin prevents the nuclear translocation and transcriptional activity of STAT1. nih.gov Furthermore, myricitrin can attenuate the generation of intracellular ROS by inhibiting the assembly of NADPH oxidase components. nih.gov

Table 2: Modulation of Inflammatory Mediators by Myricitrin in In Vitro Models

Cell Line Stimulant Modulated Factor Effect
RAW264.7 Macrophages LPS TNF-α, IL-6, MCP-1 Decreased production. nih.gov
RAW264.7 Macrophages LPS Nitric Oxide (NO) Decreased production. nih.govresearchgate.net
RAW264.7 Macrophages LPS iNOS Decreased expression. nih.govresearchgate.net
RAW264.7 Macrophages LPS COX-2 No significant change in some studies. nih.gov

The anti-inflammatory and immunomodulatory effects of myricitrin observed in vitro have been confirmed in various animal models. In a mouse model of acute lung injury induced by LPS, myricitrin treatment significantly alleviated lung injury. nih.gov Similarly, in a rat model of rheumatoid arthritis, myricitrin was found to reduce the release of neutrophil extracellular traps (NETs), which are implicated in the inflammatory process of the disease. nih.gov

In a murine model of diet-induced nonalcoholic steatohepatitis (NASH), myricitrin administration markedly inhibited the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and MCP-1 in the liver. frontiersin.org It also attenuated liver macrophage infiltration and suppressed the M1 polarization of macrophages, which is a pro-inflammatory phenotype. frontiersin.org Furthermore, in a rat model of cerebral ischemia, myricitrin pretreatment significantly suppressed the ischemia-induced elevation of TNF-α, IL-6, and IL-1β protein expression in the brain. ajol.infoajol.info These findings collectively demonstrate the potent anti-inflammatory and immunomodulatory potential of myricitrin in vivo.

Cellular and Molecular Basis of this compound Anti-inflammatory Action (e.g., Cytokine Modulation, Enzyme Inhibition)

Anti-cancer Mechanisms of this compound in Preclinical Research

Myricitrin has emerged as a promising agent in preclinical cancer research, exhibiting anti-cancer effects through multiple mechanisms. nih.govnih.govmdpi.com It has been shown to inhibit the proliferation of various cancer cells and induce apoptosis (programmed cell death). nih.govfrontiersin.org

In human breast cancer cells (SK-BR-3), myricitrin has been found to induce apoptosis by increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov It also activates the mitogen-activated protein kinase (MAPK) pathway, specifically increasing the phosphorylation of JNK and p38, which are involved in apoptosis induction. nih.gov Furthermore, myricitrin can induce autophagy in these cells, as indicated by increased expression of beclin 1 and the conversion of LC3-I to LC3-II. nih.gov

In human gastric cancer cells (AGS), myricitrin has been shown to induce both apoptosis and autophagy by inhibiting the PI3K/Akt/mTOR signaling pathway. mdpi.comnih.gov This pathway is often dysregulated in cancer and plays a crucial role in cell survival and proliferation. Myricitrin treatment leads to an increase in Bax expression, a decrease in Bcl-2 expression, and the appearance of apoptotic bodies. nih.gov It also promotes autophagy, which under certain conditions can contribute to cell death. nih.gov

In ovarian cancer cells (SKOV3), myricitrin has been demonstrated to suppress cell proliferation, migration, and invasion while enhancing apoptosis. frontiersin.org This effect is mediated through the activation of the p38/Sapla signaling pathway and the subsequent inhibition of intracellular oxidative stress. frontiersin.org

Table 3: Compound Names Mentioned

Compound Name
This compound
Myricitrin
Myricetin (B1677590)
Glutathione (GSH)
Superoxide dismutase (SOD)
Catalase (CAT)
Tumor necrosis factor-alpha (TNF-α)
Interleukin-6 (IL-6)
Interleukin-8 (IL-8)
Interleukin-1β (IL-1β)
Monocyte chemoattractant protein-1 (MCP-1)
Nitric oxide (NO)
Inducible nitric oxide synthase (iNOS)
Cyclooxygenase-2 (COX-2)
Prostaglandin E2 (PGE2)
Bax
Bcl-2
Beclin 1
LC3-I
LC3-II
Silymarin
Celecoxib
Apigenin
Luteolin
Kaempferol (B1673270)
Quercetin (B1663063)
Rutin
Daidzein
Genistein
Taxifolin
Naringenin
Naringin
Catechin
Zerumbone
Gingerols
Shogaols
Gallic acid
Cinnamic acid
Caffeic acid
Ferulic acid
Farnesol
Daucosterol
β-amyrin
β-eudesmol
β-sitosterol
Myricetin 3-glucoside
Apomorphine
Salermide
Allopurinol
Ascorbic acid
Donepezil hydrochloride
Edaravone
Trolox (TRO)
Cysteine (CYS)
Butylated hydroxytoluene (BHT)
Nitrilotriacetate trisodium (B8492382) salt (NTA)
Ferrozine
Gallic acid
Quercetin dihydrate
Rutin trihydrate
Chloral hydrate (B1144303)
Triphenyl tetrazolium chloride
Toluidine blue
Aluminum phosphide (B1233454) (AlP)
Deoxycorticosterone acetate (B1210297) (DOCA)
Isoproterenol
Carbon tetrachloride (CCl₄)
Cumene hydroperoxide (CHP)
Tert-butylhydroperoxide (t-BOOH)
Sodium arsenite (NaAsO₂)
Lipopolysaccharide (LPS)
Phorbol ester
Cisplatin
Anti-Fas IgM
Interferon-gamma (IFN-γ)
RANTES
sTNFRp55
sTNFRp75
IL-1Ra
CD40
CD86
Ym-1
CD206
CD163
TREM-1
TLR2
TLR4
MyD88
JAK1
JAK2
STAT1
STAT3
JNK
p38
ERK1/2
PI3K
Akt
mTOR
p70s6k1
SIRT3
MEK1
RSK
AP-1
PARP
AIF
p53
GSK-3β
β-catenin
PAK1
Survivin
PCNA
Cyclin D1
BRCA1
GADD45
PADI4
MPO
AIM2
IκBα
NF-κB
TBP
gp91phox
p47phox
Na/K ATPase-α1
GAPDH
CYP2E1
TGF-β1
α-SMA
MMP-3
MMP-9
CD14
MD-2
TLR4
NADPH oxidase
NOX2
Ruxolitinib
N-acetyl-L-cysteine (NAC)
Apocynin
Celecoxib
Zerumbone
α-humulene
Camphene
Caryophyllene oxide
Humulene epoxide II
10-gingerol
10-shogaol
Myricetin-3-O-α-rhamnoside
3,5-di-O-methyl gossypetin
Myricetin-3-o-galactoside
Myricetin-3-o-rhamnoside
Quercetin 3-O-(2″-O-galloyl)-β-D-galactopyranoside
Myricetin 3-O-(2″-O-galloyl)-α-L-rhamnopyranoside
Myricetin 3-O-(2″-O-galloyl)-β-D-galactopyranoside
3′,4′-dihydroxyflavone
4-hydroxy-coumarin

Apoptosis Induction and Cell Cycle Arrest by this compound in Cancer Cell Lines

Myricitrin, a flavonoid glycoside, has demonstrated significant potential in oncology research through its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines. In HL-60 leukemia cells, myricitrin treatment led to a reduction in the mitochondrial membrane potential and a notable increase in DNA fragmentation, both hallmarks of apoptosis. researchgate.net It also inhibited cell survival proteins such as RAS, B-RAF, and BCL-2, while simultaneously inducing pro-apoptotic proteins like p38, pro-caspase-3, pro-caspase-9, and caspase-3. researchgate.net

Studies on different cancer cell lines have further elucidated the apoptotic mechanisms of myricitrin's aglycone, myricetin. In human skin cancer A431 cells, myricetin triggered apoptosis and cell cycle arrest. ajol.info Similarly, in cisplatin-resistant ovarian cancer cell lines (OVCAR-3 and A2780/CP70), myricetin selectively induced apoptosis without affecting normal ovarian cells. nih.gov This induction involved both the intrinsic (Bcl-2 family-dependent) and extrinsic (DR5-dependent) apoptotic pathways in OVCAR-3 cells. nih.gov In pancreatic cancer cells, myricetin was shown to induce apoptosis, contributing to a decrease in tumor growth and metastatic spread in orthotopic mouse models. nih.gov

Regarding cell cycle arrest, myricetin has been observed to halt the progression of cancer cells at different phases. For instance, it induced G2/M phase arrest in gastric cancer cells and human squamous cell carcinoma. nih.govmdpi.com In human colon cancer cells, myricetin was found to inhibit cell cycle progression. mdpi.com A derivative of myricetin, S4-10, induced G2 phase arrest in A549 non-small cell lung cancer cells. researchgate.net Furthermore, in liver cancer stem cells derived from Huh7 and Hep3B cell lines, myricetin induced cell cycle arrest at the G0/G1 phase. biomolther.org However, it is noteworthy that in some cell lines, such as cisplatin-resistant ovarian cancer cells, myricetin did not induce cell cycle arrest, suggesting its mechanisms can be cell-type specific. nih.gov

Table 1: Effects of Myricitrin and Myricetin on Apoptosis and Cell Cycle in Cancer Cell Lines

Compound Cell Line Effect Reference
Myricitrin HL-60 (Leukemia) Induces apoptosis, reduces mitochondrial membrane potential, increases DNA fragmentation. researchgate.net
Myricetin A431 (Skin Cancer) Induces apoptosis and cell cycle arrest. ajol.info
Myricetin OVCAR-3, A2780/CP70 (Ovarian Cancer) Selectively induces apoptosis. nih.gov
Myricetin Pancreatic Cancer Cells Induces apoptosis. nih.gov
Myricetin Gastric Cancer Cells Induces G2/M phase cell cycle arrest. mdpi.com
Myricetin HCT116 (Colon Cancer) Induces G2/M blockage. nih.gov
Myricetin Human Colon Cancer Cells Inhibits cell cycle progression. mdpi.com
Myricetin Derivative (S4-10) A549 (Lung Cancer) Induces G2 phase cell cycle arrest. researchgate.net
Myricetin Huh7, Hep3B (Liver Cancer Stem Cells) Induces G0/G1 phase cell cycle arrest. biomolther.org

Angiogenesis and Metastasis Inhibition by this compound in Experimental Cancer Models

Myricitrin and its aglycone, myricetin, have been shown to interfere with angiogenesis and metastasis, two critical processes in cancer progression. Myricetin has demonstrated the ability to inhibit the migration and invasion of A431 skin cancer cells. ajol.info In a more complex in vivo model, myricetin suppressed lung metastases in a 4T1 mouse model and inhibited migration, invasion, and adhesion in the MDA-Mb-231Br breast cancer cell line, which is known to metastasize to the brain. nih.gov This anti-metastatic effect was associated with a reduction in the expression and activity of matrix metalloproteinases (MMP-2 and MMP-9), enzymes crucial for breaking down the extracellular matrix to allow cancer cell invasion. nih.govmdpi.com

Furthermore, myricetin has been found to inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients. In human umbilical vascular endothelial cells, myricetin inhibited cell migration and tube formation, key steps in angiogenesis. mdpi.com In pancreatic cancer, myricetin treatment in an orthotopic model not only led to tumor regression but also decreased metastatic spread. nih.govmdpi.com The anti-metastatic properties of myricetin have also been observed in cholangiocarcinoma cells, where it was partly mediated through the suppression of the STAT3 pathway. nih.gov In a xenograft mouse model using PC3 prostate cancer cells, myricetin inhibited lung and bone metastasis. nih.gov

Specific Molecular Pathways Targeted by this compound in Oncogenesis

The anticancer effects of myricitrin and myricetin are underpinned by their modulation of specific molecular pathways involved in oncogenesis. A prominent target is the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell survival, proliferation, and growth. mdpi.com Myricetin has been shown to inhibit this pathway in various cancer cells, including gastric, colon, and pancreatic cancer. nih.govmdpi.comresearchgate.netresearchgate.net This inhibition leads to downstream effects such as reduced cancer cell proliferation, induction of apoptosis, and promotion of autophagy. mdpi.comresearchgate.netnih.gov In some instances, myricetin directly interacts with and suppresses the kinase activity of Akt. nih.gov

Another significant pathway targeted by myricetin is the Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK1/2, JNK, and p38. In SK-BR-3 breast cancer cells, myricetin was found to induce apoptosis through the MAPK pathway and regulate JNK-mediated autophagy. researchgate.netnih.govnih.gov It has also been shown to decrease the phosphorylation of ERK1/2 in MCF-7 breast cancer cells. mdpi.com In bladder cancer cells, myricetin activated the EGFR-Ras and Fas signaling pathways, which in turn activated downstream MAPK and Akt proteins, ultimately promoting anticancer effects. researchgate.netsciety.org

Furthermore, myricetin influences the STAT3 pathway, which is involved in cancer cell survival and proliferation. mdpi.com In cholangiocarcinoma cells, myricetin's anti-metastatic effects were partly due to the suppression of the STAT3 pathway and its downstream genes. nih.gov In cisplatin-resistant ovarian cancer, the tumor suppressor p53 was found to regulate myricetin-induced apoptosis through a Bcl-2 family protein-dependent pathway. nih.gov Myricitrin has also been shown to inhibit the JAK/STAT-1 signaling pathway in RAW264.7 macrophage cells, although it did not impact the MAPK pathway in this specific model. researchgate.net

Table 2: Molecular Pathways Targeted by Myricitrin and Myricetin in Cancer

Compound Pathway Cancer Model Effect Reference
Myricetin PI3K/Akt/mTOR Gastric, Colon, Pancreatic Cancer Inhibition, leading to apoptosis and autophagy. nih.govmdpi.comresearchgate.netresearchgate.netnih.gov
Myricetin MAPK (ERK1/2, JNK, p38) Breast Cancer (SK-BR-3, MCF-7) Induction of apoptosis and regulation of autophagy. mdpi.comresearchgate.netnih.govnih.gov
Myricetin EGFR-Ras/Fas Bladder Cancer Activation, leading to downstream MAPK/Akt activation. researchgate.netsciety.org
Myricetin STAT3 Cholangiocarcinoma Suppression of pathway and downstream genes. nih.gov
Myricetin p53 Ovarian Cancer (cisplatin-resistant) p53-dependent apoptosis. nih.gov
Myricitrin JAK/STAT-1 Macrophage cells (RAW264.7) Inhibition of phosphorylation and nuclear transfer. researchgate.net

Neuroprotective Effects of this compound in Experimental Neurological Models

Myricitrin and its aglycone, myricetin, have demonstrated significant neuroprotective properties in various experimental models of neurological disorders. These compounds have shown therapeutic potential in conditions such as cerebral ischemia, Alzheimer's disease, Parkinson's disease, and traumatic brain injury. nih.govnih.gov The neuroprotective actions are often attributed to their antioxidant, anti-inflammatory, and anti-apoptotic activities. nih.gov

Mechanisms of this compound in Neuronal Protection (e.g., against Ischemia, Neurodegeneration, Excitotoxicity)

The mechanisms underlying the neuroprotective effects of myricitrin and myricetin are multifaceted. In models of cerebral ischemia, myricetin has been shown to reduce neuronal apoptosis and infarct area by suppressing pro-inflammatory cytokines, oxidative stress markers, and increasing antioxidant enzyme activity. nih.govfrontiersin.org It can attenuate neuronal damage induced by oxygen-glucose deprivation by inhibiting caspase-3. frontiersin.org A key mechanism is the modulation of signaling pathways; myricetin increases Akt activity and Nrf2 nuclear translocation while decreasing p38 and NF-κB activity in ischemic brain tissue. nih.gov Furthermore, myricetin can protect against glutamate-induced excitotoxicity in cortical neurons by suppressing intracellular Ca2+ overload and reducing the production of reactive oxygen species (ROS). mdpi.commdpi.com

In the context of neurodegenerative diseases like Alzheimer's, myricetin has been found to inhibit the aggregation of amyloid-β (Aβ) peptides and reduce Aβ-induced toxicity. mdpi.combiorxiv.org It can also increase the activity of α-secretase and inhibit β-secretase, enzymes involved in the processing of amyloid precursor protein. mdpi.com In models of Parkinson's disease, myricitrin has been shown to inhibit monoamine oxidase (MAO), leading to an elevation of dopamine (B1211576) levels in the striatum. rsc.org Myricetin also protects against Aβ oligomer-induced synaptic impairment and mitochondrial dysfunction by modulating the GSK-3β and ERK1/2 signaling pathways. biorxiv.org

In Vitro and In Vivo Models of this compound in Neurological Impairments

The neuroprotective effects of myricitrin and myricetin have been validated in a range of in vitro and in vivo models.

In Vitro Models:

SH-SY5Y cells: Myricetin attenuated neuronal damage, ROS production, and mitochondrial depolarization induced by oxygen-glucose deprivation. nih.govfrontiersin.org It also protected against Aβ oligomer-induced toxicity, synaptic impairment, and mitochondrial dysfunction. biorxiv.org

Primary cultured rat cortical neurons: Myricetin protected against glutamate-induced nuclear fragmentation and cell death by suppressing Ca2+ overloading. nih.gov

Microglia: Myricetin reduced the expression of toxic microglia markers induced by lipopolysaccharide (LPS), indicating its anti-inflammatory potential. nih.gov

In Vivo Models:

Rat model of middle cerebral artery occlusion (MCAO) (Cerebral Ischemia): Oral administration of myricetin reduced neuronal apoptosis, infarct area, and improved neurological deficits. nih.gove-neurospine.org

Rat model of Alzheimer's disease (Streptozotocin-induced): Intraperitoneal injection of myricetin was shown to reduce memory impairment. e-neurospine.org

Mouse model of Parkinson's disease: Myricitrin attenuated motor incoordination and improved dopamine levels. rsc.org

Rat model of traumatic brain injury (TBI): Intraperitoneal injection of myricetin improved neurological function and inhibited inflammatory responses. nih.gov

Rat contusion model of spinal cord injury (SCI): Myricetin treatment led to a downregulation of phosphorylated LIMK, reduced glial and fibrotic scar formation, and enhanced neuroprotection. e-neurospine.org

Table 3: Neuroprotective Effects of Myricitrin and Myricetin in Experimental Models

Compound Model Type of Injury/Disease Key Findings Reference
Myricetin SH-SY5Y cells Oxygen-Glucose Deprivation Attenuated neuronal damage, ROS production, and mitochondrial depolarization. nih.govfrontiersin.org
Myricetin Rat Cortical Neurons Glutamate Excitotoxicity Suppressed Ca2+ overload and cell death. nih.gov
Myricetin Rat MCAO Model Cerebral Ischemia Reduced infarct area and neuronal apoptosis, improved neurological function. nih.gove-neurospine.org
Myricetin Rat Model Alzheimer's Disease Reduced memory impairment. e-neurospine.org
Myricitrin Mouse Model Parkinson's Disease Attenuated motor incoordination, increased dopamine levels. rsc.org
Myricetin Rat TBI Model Traumatic Brain Injury Improved neurological recovery, inhibited inflammation. nih.gov
Myricetin Rat SCI Model Spinal Cord Injury Reduced scar formation, enhanced neuroprotection via LIMK pathway. e-neurospine.org

Metabolic Regulation by this compound in Experimental Systems

Myricitrin and its aglycone myricetin have demonstrated significant effects on metabolic regulation, particularly in the context of diabetes and lipid metabolism. mdpi.comfrontiersin.org In mouse models, myricetin supplementation has been shown to improve glucose metabolism and lipid profiles, suggesting its potential as a therapeutic agent for managing type 2 diabetes mellitus (T2DM). mdpi.com

In streptozotocin-induced diabetic rats, myricetin administration significantly reduced serum glucose and insulin (B600854) levels, which was associated with an increased expression of insulin receptor and GLUT4 genes. frontiersin.org It also protected pancreatic cells from apoptosis by regulating the expression of Bax and Bcl-2 genes. frontiersin.org Furthermore, myricetin has been shown to improve insulin sensitivity by enhancing the action of insulin on the IRS-1-associated PI3-kinase/Akt pathway and increasing GLUT4 surface expression in the muscles of fructose-fed rats. frontiersin.org

Regarding lipid metabolism, myricetin supplementation in mouse models led to a significant reduction in triglyceride (TAG), total cholesterol (TC), and LDL-cholesterol levels. mdpi.com In primary calf hepatocytes challenged with long-chain fatty acids, myricetin was found to reduce the accumulation of TAG and nonesterified fatty acids (NEFA). nih.gov It also lowered oxidative stress and the expression of genes related to lipid synthesis (SREBF1, FASN, DGAT1, DGAT2, ACC1) and inflammation (NF-κB, TNF-α). nih.gov Conversely, it increased the expression of the mitochondrial fatty acid oxidation-related protein CPT1A. nih.gov Myricitrin has also been shown to reduce hepatic triglyceride levels and lipid droplet accumulation by inhibiting hepatic fatty acid synthase activity in mice. researchgate.net These findings indicate that myricitrin and myricetin can modulate lipid metabolism by both reducing lipid synthesis and enhancing fatty acid oxidation.

Impact of this compound on Glucose and Lipid Metabolism in Animal Models

This compound has demonstrated significant effects on glucose and lipid metabolism in various animal models of metabolic disorders. In high-fat diet (HFD) and streptozotocin (B1681764) (STZ)-induced diabetic mice, oral administration of myricitrin for five weeks resulted in a significant decrease in fasting blood glucose levels and improved glucose intolerance. mdpi.com The treatment also led to an increase in pancreatic β-cell mass compared to the diabetic control group. mdpi.com Notably, myricitrin administration enhanced the mRNA expression and activity of glucokinase in the liver, while concurrently decreasing the expression and activity of glucose-6-phosphatase and phosphoenolpyruvate (B93156) carboxykinase, key enzymes in gluconeogenesis. mdpi.com

Regarding lipid metabolism, myricitrin supplementation in db/db mice led to a reduction in hepatic triglyceride levels and the accumulation of lipid droplets. nih.gov This was achieved by inhibiting the activity of hepatic fatty acid synthase. nih.gov Furthermore, myricitrin treatment reduced fat mass, adipocyte size, and plasma leptin levels, which are typically elevated in db/db mice. nih.gov It also decreased the levels of plasma inflammatory markers and their corresponding mRNA expression in adipose tissue, indicating an anti-inflammatory effect in the context of metabolic disease. nih.gov

Interestingly, in the HFD/STZ model, myricitrin did not have a significant impact on food intake, body weight, fat weight, or plasma lipid levels. mdpi.com However, it did significantly reduce the plasma levels of the inflammatory markers MCP-1 and TNF-α, as well as the mRNA expression of hepatic TLR4, MCP-1, and TNF-α, further supporting its anti-inflammatory properties in diabetic mice. mdpi.com

Table 1: Effects of this compound on Glucose and Lipid Metabolism in Animal Models

Model Key Findings Reference
High-Fat Diet/Streptozotocin-Induced Diabetic Mice Decreased fasting blood glucose, improved glucose intolerance, increased pancreatic β-cell mass, regulated key hepatic glucose metabolism enzymes, reduced plasma inflammatory markers (MCP-1, TNF-α). mdpi.com
db/db Mice Lowered plasma insulin, HbA1c, and postprandial glucose; improved insulin sensitivity; reduced hepatic triglycerides and lipid droplets; decreased fat mass, adipocyte size, and plasma leptin; lowered plasma inflammatory markers. nih.gov

This compound Effects on Energy Homeostasis and Related Enzymes (e.g., α-glucosidase, α-amylase)

This compound influences energy homeostasis, in part, through its inhibitory effects on key carbohydrate-digesting enzymes, α-glucosidase and α-amylase. The inhibition of these enzymes can delay the breakdown of complex carbohydrates into absorbable monosaccharides, thereby helping to manage postprandial hyperglycemia, a common issue in diabetes. mdpi.commdpi.com

In vitro studies have demonstrated the inhibitory potential of myricitrin and its aglycone, myricetin, against these enzymes. For instance, myricetin has been shown to be a potent inhibitor of both α-glucosidase and α-amylase. frontiersin.orgresearchgate.net One study reported IC50 values for myricetin against sucrase and maltase (types of α-glucosidase) to be 3.0 mM and 4.1 mM, respectively, and against α-amylase to be 4.3 mM. researchgate.net Another study found the IC50 value of myricitrin against α-glucosidase to be 98.5 ± 12.0 μg/mL, which was more potent than the commercial inhibitor acarbose (B1664774) (691.0 μg/mL). frontiersin.org

The inhibitory action of flavonoids like myricetin on these enzymes is often competitive. nih.gov This means they bind to the active site of the enzyme, preventing the substrate from binding. The structural features of these flavonoids, such as the number and position of hydroxyl groups, play a crucial role in their inhibitory activity. researchgate.net

Beyond direct enzyme inhibition, myricitrin's aglycone, myricetin, has been shown to influence glucose transport. It can inhibit the intestinal glucose transporter GLUT2, further reducing glucose absorption. frontiersin.org Conversely, it can enhance the expression and activity of GLUT4, a key glucose transporter in muscle and fat cells, which promotes glucose uptake from the blood. frontiersin.org

Table 2: Inhibitory Effects of Myricitrin and Related Compounds on Carbohydrate-Digesting Enzymes

Compound Enzyme Inhibitory Activity (IC50) Inhibition Type Reference
Myricetin α-Amylase 4.3 mM Competitive researchgate.netnih.gov
Myricetin α-Glucosidase (Sucrase) 3.0 mM Not specified researchgate.net
Myricetin α-Glucosidase (Maltase) 4.1 mM Not specified researchgate.net
Myricitrin α-Glucosidase 98.5 ± 12.0 μg/mL Not specified frontiersin.org
Total Flavonoids from Hovenia dulcis α-Amylase 32.8 μg/ml Competitive nih.gov
Total Flavonoids from Hovenia dulcis α-Glucosidase 8 μg/ml Non-competitive nih.gov
Myricetin from Hovenia dulcis α-Amylase 662 μg/ml Competitive nih.gov
Myricetin from Hovenia dulcis α-Glucosidase 3 μg/ml Non-competitive nih.gov

Cardioprotective Actions of this compound in Preclinical Cardiovascular Models

Myricitrin and its aglycone, myricetin, have demonstrated notable cardioprotective effects in a variety of preclinical models. These protective actions are attributed to a range of mechanisms that combat cardiovascular pathologies.

Mechanisms of this compound in Cardiovascular Health (e.g., Endothelial Function, Atherosclerosis)

Endothelial dysfunction is an early event in the development of atherosclerosis, characterized by reduced nitric oxide (NO) bioavailability and an increase in inflammatory and pro-thrombotic factors. nih.govclinmedjournals.orgmdpi.com Myricitrin has been shown to protect against endothelial cell apoptosis induced by oxidized low-density lipoprotein (ox-LDL), a key player in the pathogenesis of atherosclerosis. nih.gov In an atherosclerotic mouse model (ApoE-/- mice), administration of myricitrin decreased the thickness of the vascular wall in the aortic arch, suggesting a reduction in plaque formation. nih.gov

The protective mechanism of myricitrin on endothelial cells involves the inhibition of LOX-1 expression, a receptor for ox-LDL, and the activation of the STAT3 and PI3K/Akt/eNOS signaling pathways. nih.gov This leads to an optimized balance of pro- and anti-apoptotic proteins, ultimately preventing endothelial cell death. nih.gov

Myricetin has also been shown to regulate the immune status of macrophages, which are central to the development of atherosclerotic plaques. mdpi.com By influencing these cellular processes, myricitrin and myricetin can help maintain cardiovascular health and prevent the progression of atherosclerosis.

Experimental Models of Myocardial Injury and Hypertension Modulation by this compound

In experimental models of myocardial injury, myricetin has shown significant protective effects. In rats with isoproterenol-induced myocardial infarction, myricetin pretreatment was able to suppress the detrimental changes in heart rate and electrocardiogram (ECG) patterns. researchgate.net It also reduced cellular infiltration and regulated the levels of cardiac injury markers like lactate (B86563) dehydrogenase (LDH) and creatine (B1669601) kinase (CK). researchgate.net Furthermore, myricetin treatment in a rat model of ischemia/reperfusion injury led to a reduction in infarct size and cardiomyocyte apoptosis. nih.gov This was accompanied by an improvement in cardiac function, as evidenced by enhanced left ventricular developed pressure and coronary flow. nih.gov

Myricetin has also demonstrated the ability to modulate hypertension. In high-fructose-fed rats, a model that develops hypertension, myricetin treatment reduced systolic blood pressure. anatoljcardiol.com This effect was linked to the suppression of cellular stress molecules such as PINK1, NF-κB, and Bax in the cardiac tissue. anatoljcardiol.com In a mouse model of pathological cardiac hypertrophy induced by pressure overload, myricetin treatment alleviated the hypertrophic response, as indicated by decreased heart weight and reduced expression of fetal genes that are reactivated during hypertrophy. nih.gov

Table 3: Cardioprotective Effects of Myricitrin/Myricetin in Preclinical Models

Model Compound Key Findings Reference
Isoproterenol-induced Myocardial Infarction (Rats) Myricetin Suppressed changes in heart rate and ECG, reduced cellular infiltration, regulated cardiac injury markers (LDH, CK). researchgate.net
Ischemia/Reperfusion Injury (Rat Heart) Myricetin Reduced infarct size and cardiomyocyte apoptosis, improved cardiac function. nih.gov
High-Fructose-Fed Rats (Hypertension) Myricetin Reduced systolic blood pressure, suppressed cardiac cellular stress molecules (PINK1, NF-κB, Bax). anatoljcardiol.com
Pressure Overload-induced Cardiac Hypertrophy (Mice) Myricetin Alleviated cardiac hypertrophy, reduced expression of fetal cardiac genes. nih.gov
Atherosclerotic Mouse Model (ApoE-/-) Myricitrin Decreased vascular wall thickness in the aortic arch, suggesting reduced plaque formation. nih.gov

Other Investigational Biological Activities of this compound

Beyond its metabolic and cardiovascular effects, myricitrin and its aglycone have been investigated for their antimicrobial properties.

Antiviral and Antibacterial Properties in Experimental Systems

Myricetin and its derivatives have exhibited both antiviral and antibacterial activities in various experimental settings. In terms of antiviral properties, myricetin derivatives have shown inhibitory effects against plant viruses like the tobacco mosaic virus (TMV). rsc.org

In the realm of antibacterial activity, myricetin has demonstrated efficacy against a range of bacteria. mdpi.comacs.org Myricetin derivatives have shown good inhibitory effects against Xanthomonas axonopodis pv. citri, a plant pathogenic bacterium. rsc.org Furthermore, myricetin has been found to have a synergistic effect when combined with certain antibiotics against multidrug-resistant Staphylococcus aureus (MRSA). nih.gov For instance, when combined with oxacillin, myricetin rendered an MRSA strain susceptible to the antibiotic. nih.gov Time-kill assays confirmed this synergistic relationship. nih.gov Myricetin has also shown synergistic interactions with the antibiotic levofloxacin. aaem.pl The antibacterial mechanism of some myricetin derivatives is thought to involve the disruption of the bacterial cell membrane. rsc.org

Table 4: Antimicrobial Activities of Myricetin and Its Derivatives

Organism/Virus Compound Observed Effect Reference
Tobacco Mosaic Virus (TMV) Myricetin derivatives Antiviral activity. rsc.org
Xanthomonas axonopodis pv. citri Myricetin derivatives Good inhibitory effect. rsc.org
Multidrug-resistant Staphylococcus aureus (MRSA) Myricetin Synergistic effect with oxacillin, rendering MRSA susceptible. nih.gov
Various bacteria Myricetin Synergistic interaction with levofloxacin. aaem.pl

Hepatoprotective and Nephroprotective Effects in Animal Models

Myricitrin has demonstrated significant protective effects on both the liver and kidneys in various animal studies. Its mechanisms of action are primarily attributed to its antioxidant and anti-inflammatory properties.

In a model of carbon tetrachloride (CCl4)-induced acute liver injury in rats, a polyphenol-rich fraction from Eugenia uniflora leaves, containing myricetin derivatives, was shown to have substantial hepatoprotective activity. mdpi.com Pretreatment with this fraction significantly inhibited the elevation of serum markers of liver damage, including alanine (B10760859) aminotransferase (ALT) and aspartate transaminase (AST). mdpi.com Furthermore, it prevented lipid peroxidation and restored the levels of superoxide dismutase (SOD) and glutathione (GSH) in liver tissues. mdpi.com Histopathological analysis confirmed that the fraction effectively mitigated the liver damage induced by CCl4. mdpi.com The hepatoprotective effects are also linked to the ability of myricetin to inhibit cytochrome P450 2E1, which is involved in the metabolic activation of CCl4. mdpi.com

Similarly, myricitrin has been shown to ameliorate hepatic oxidative stress by reducing the formation of 4-hydroxynonenal (B163490) (4-HNE), a marker of lipid peroxidation, and decreasing the levels of thiobarbituric acid reactive substances (TBARS). researchgate.net It also down-regulates pro-inflammatory markers such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α). researchgate.net

Table 1: Effects of Myricitrin on Biochemical Parameters in a CCl4-Induced Hepatotoxicity Model

Parameter Observation Reference
Alanine Aminotransferase (ALT) Significantly inhibited CCl4-induced elevation mdpi.com
Aspartate Transaminase (AST) Significantly inhibited CCl4-induced elevation mdpi.com
Total Bilirubin (TB) Significantly inhibited CCl4-induced elevation mdpi.com
Total Cholesterol (TC) Significantly inhibited CCl4-induced elevation mdpi.com
Triglycerides (TG) Significantly inhibited CCl4-induced elevation mdpi.com
Lipid Peroxidation Prevented in liver tissues mdpi.com
Superoxide Dismutase (SOD) Restored activity in liver tissues mdpi.com
Glutathione (GSH) Restored content in liver tissues mdpi.comresearchgate.net
4-Hydroxynonenal (4-HNE) Dose-dependently ameliorated increase researchgate.net
Thiobarbituric Acid Reactive Substances (TBARS) Dose-dependently ameliorated increase researchgate.net
Cyclooxygenase-2 (COX-2) Downregulated expression researchgate.net
Tumor Necrosis Factor-alpha (TNF-α) Downregulated expression researchgate.net
Proliferating Cell Nuclear Antigen (PCNA) Upregulated expression researchgate.net

Regarding its nephroprotective effects, myricitrin has been investigated in models of cisplatin-induced kidney damage. In a study using a rat model of cisplatin-induced acute kidney injury, the administration of a related flavonoid, thymoquinone, was shown to improve kidney biomarker results and histological abnormalities. researchgate.net While this study did not directly use myricitrin, the known antioxidant and anti-inflammatory actions of flavonoids are relevant. Another study on diabetic rats demonstrated that myricetin, the aglycone of myricitrin, improved renal functions, as evidenced by decreased blood urea (B33335) nitrogen (BUN) and urinary protein excretion. researchgate.net It also restored the renal activities of antioxidant enzymes like glutathione peroxidase. researchgate.net

In a study on cisplatin-induced nephrotoxicity in mice, myricetin, in combination with apigenin, significantly reduced blood BUN and serum creatinine (B1669602) levels. nih.gov This combination also decreased markers of apoptosis (caspase-3), inflammation (TNF-α, IL-6, COXI, and COXII), and oxidative stress (malondialdehyde), while increasing the level of reduced glutathione and catalase activity. nih.gov These findings highlight the potential of myricetin-containing compounds to protect against drug-induced kidney damage through their antioxidant and anti-inflammatory mechanisms. nih.gov

Antidepressant-like Effects in Animal Models

Myricitrin has exhibited antidepressant-like effects in several animal models of depression. nih.govresearchgate.net Its therapeutic action appears to be mediated through multiple pathways, including the modulation of neuroinflammation and the promotion of neurogenesis. nih.govresearchgate.net

In a chronic mild stress (CMS) model in mice, a well-established paradigm for studying depression, myricitrin administration reversed depressive-like behaviors. nih.gov Specifically, it addressed anhedonia (the inability to feel pleasure) and reduced immobility time in both the forced swim test (FST) and the tail suspension test (TST). nih.gov These behavioral improvements were accompanied by a decrease in the weight of the adrenal glands, which is an indicator of a less active hypothalamic-pituitary-adrenal (HPA) axis, a system often dysregulated in depression. nih.gov

A key finding from this research is the link between myricitrin's antidepressant effects and its anti-inflammatory properties. The study found that myricitrin decreased the levels of the pro-inflammatory cytokine interleukin-6 (IL-6) in the hippocampus, a brain region crucial for mood regulation. nih.gov A significant correlation was observed between the reduction in immobility time in the TST and the decrease in hippocampal IL-6 levels, suggesting that the anti-inflammatory action of myricitrin contributes to its antidepressant-like activity. nih.gov However, levels of another pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α), were not affected by the treatment. nih.gov

Further supporting the role of myricitrin in neuroprotection and neurogenesis, other studies have indicated that myricetin, the aglycone form, can increase neuronal proliferation and survival, particularly in the hippocampus. researchgate.net Research on myricetin has also shown that it can decrease plasma corticosterone (B1669441) levels and improve the activity of glutathione peroxidase in the hippocampus of stressed mice. mdpi.com

Table 2: Effects of Myricitrin in a Chronic Mild Stress (CMS) Model of Depression

Behavioral/Physiological Parameter Observation Reference
Immobility in Forced Swim Test (FST) Reversed CMS-induced increase nih.gov
Immobility in Tail Suspension Test (TST) Reversed CMS-induced increase nih.gov
Anhedonia Reversed nih.gov
Relative Adrenal Weight Decreased nih.gov
Hippocampal Interleukin-6 (IL-6) Decreased nih.gov
Hippocampal Tumor Necrosis Factor-alpha (TNF-α) Not affected nih.gov

Pharmacokinetics and Metabolism of Myricitrin Dihydrate in Experimental Systems

Absorption and Distribution Studies of Myricitrin (B1677591) Dihydrate in Animal Models

The absorption of myricitrin, the active glycoside form of myricitrin dihydrate, has been observed directly from the gastrointestinal tract in animal models. Following oral administration to Sprague-Dawley rats, myricitrin was quantifiable in the blood within one hour, indicating that the compound can be absorbed in its intact glycosylated form. focusontoxpath.com Further studies using intestinal loops in anesthetized rats confirmed that myricitrin is absorbed by intestinal epithelial cells as a glycoside, rather than being immediately hydrolyzed to its aglycone, myricetin (B1677590). focusontoxpath.com

Once absorbed, myricitrin and its primary metabolite, myricetin, distribute to various tissues, though they are found in highest concentrations in the gastrointestinal tract. mdpi.com In a study involving a myricetin derivative in mice, both the derivative and its metabolite myricetin were found predominantly in the stomach, colon, and small intestine under both normal and pathological conditions. mdpi.com The volume of distribution (Vd) for a novel myricetin derivative in mice was determined to be high, suggesting wide distribution into organs and tissues. mdpi.com For myricetin, the aglycone of myricitrin, the duodenum has been identified as the most favorable site for absorption in rats, which is attributed to the compound's increased lipophilicity in the acidic environment of this intestinal segment. ingentaconnect.com

Biotransformation Pathways of this compound and its Metabolites in Research Models

The biotransformation of myricitrin is a multi-step process involving initial deglycosylation followed by extensive metabolism of the resulting aglycone, myricetin. focusontoxpath.comfocusontoxpath.com

A primary metabolic pathway occurs in the colon, where intestinal microflora hydrolyze the glycosidic bond of myricitrin to release myricetin. focusontoxpath.comfocusontoxpath.com This conversion is a critical step, as much of the subsequent metabolism acts upon the myricetin molecule. Research has demonstrated that intestinal microorganisms are capable of breaking down myricitrin into myricetin and further degrading it through ring fission. focusontoxpath.comnih.govnih.gov

Once myricetin is formed and absorbed, it undergoes further biotransformation. The liver is a primary site for the metabolism of absorbed myricetin. focusontoxpath.com In rats, myricitrin that is absorbed into the mesenteric blood can be released as glucuronide or sulfate (B86663) conjugates. focusontoxpath.com The metabolism of myricetin and related compounds in rats has been shown to produce several ring-fission products. nih.govnih.gov Identified metabolites resulting from the degradation of the flavonoid structure include 3,5-dihydroxyphenylacetic acid, 3-hydroxyphenylacetic acid, 3,5-dihydroxyphenylpropionic acid, and 3-hydroxyphenylpropionic acid. nih.govnih.gov

More recent studies in mice have uncovered a novel biotransformation pathway for myricetin involving amination. nih.gov This pathway, which occurs via the formation of a myricetin quinone intermediate, results in the creation of 4'-NH2-myricetin. nih.gov This aminated metabolite was identified in the fecal samples of mice treated with myricetin. nih.gov Further analysis confirmed that other myricetin metabolites, such as mono-methylated myricetin and 3,4,5-trihydroxyphenylacetic acid, can also undergo amination in vivo. nih.gov

Excretion Routes of this compound in Preclinical Investigations

The elimination of myricitrin and its various metabolites from the body occurs through both urinary and fecal routes. ingentaconnect.comfocusontoxpath.com Following oral administration in rats, metabolites of myricetin, the aglycone of myricitrin, were primarily found in urine and feces. ingentaconnect.com

Studies investigating the breakdown of myricitrin by intestinal microflora have shown that the resulting metabolites are excreted in the urine. focusontoxpath.comnih.govnih.gov Specifically, after oral administration of myricitrin to rats, ring-fission products such as 3,5-dihydroxyphenylacetic acid and 3-hydroxyphenylacetic acid were identified in the urine. nih.govnih.gov The critical role of gut microbiota in this process was highlighted in a study where the urinary excretion of these metabolites was completely suppressed in rats treated with the antibiotic neomycin. nih.govnih.gov This confirms that the formation of these excretable phenolic acids is dependent on the metabolic activity of intestinal bacteria.

Bioavailability and Systemic Exposure of this compound in Research Models

The systemic exposure and oral bioavailability of myricitrin are generally considered low, a characteristic common among many flavonoids. researchgate.netnih.gov This limited bioavailability can be attributed to factors such as poor water solubility and instability in the gastrointestinal tract. researchgate.net However, quantifiable blood concentrations are achieved, and systemic exposure has been shown to be dose-dependent in animal models. focusontoxpath.com

In a toxicokinetics study in Sprague-Dawley rats, oral administration of myricitrin resulted in measurable plasma concentrations. focusontoxpath.com The time to reach maximum plasma concentration (Tmax) was observed to increase with the dose, while the maximum concentration (Cmax) and the area under the concentration-time curve (AUC) increased in an approximately dose-proportional manner. focusontoxpath.com Interestingly, while myricitrin was readily detected, its aglycone metabolite, myricetin, was only found in the plasma of a fraction of the rats, and typically at later time points (12 or 24 hours post-dose). focusontoxpath.com

Efforts have been made to improve the oral bioavailability of myricitrin. One study demonstrated that formulating myricitrin into proliposomes significantly increased its in vivo oral bioavailability in rats when compared to the free form of the compound. nih.gov The aglycone, myricetin, also exhibits poor oral bioavailability, reported to be around 9.62% to 9.74% in rats, which may be due to its low aqueous solubility. researchgate.netfrontiersin.org

Interactive Data Table: Pharmacokinetic Parameters of Myricitrin in Sprague-Dawley Rats focusontoxpath.com

The following table summarizes the mean toxicokinetic (TK) parameters for myricitrin in rats after a single oral gavage administration.

Dose Level (mg/kg)Tmax (h)Cmax (ng/mL)AUClast (h*ng/mL)
250311.2111
500621.2224
1000645.6509
Tmax presented as median value.

Structure Activity Relationship Sar Studies of Myricitrin Dihydrate and Its Derivatives

Influence of Glycosylation on Myricitrin (B1677591) Dihydrate Bioactivity

Glycosylation, the attachment of a sugar moiety to the flavonoid aglycone, significantly modulates the bioactivity of myricitrin dihydrate. researchgate.netnih.gov This structural modification primarily affects the compound's physicochemical properties, such as water solubility, stability, and bioavailability. researchgate.netmdpi.com

Generally, the glycosylated forms of flavonoids, like myricitrin, exhibit increased water solubility and stability compared to their aglycone counterparts (myricetin). researchgate.netnih.gov This enhanced solubility can facilitate better absorption in biological systems. researchgate.net However, the impact of glycosylation on specific biological activities is complex and can be either attenuating or enhancing, depending on the activity being assessed. tandfonline.com

For many biological effects, including antioxidant and antiproliferative activities, the aglycone form (myricetin) is often found to be more potent. nih.govtandfonline.comnih.gov For instance, one study demonstrated that myricetin (B1677590) had a higher protective effect against methylmercury-induced mitochondrial dysfunction compared to its glycosylated form, myricitrin. nih.gov The presence of the sugar moiety can sterically hinder the interaction of the flavonoid with its molecular target or reduce its radical scavenging capacity. nih.gov A molecular docking study on α-glucosidase inhibition showed that the glycosylation of myricetin to myricitrin resulted in the loss of three hydrogen bonds, leading to decreased inhibitory activity. frontiersin.org

Conversely, glycosylation can enhance certain bioactivities. tandfonline.com It has been suggested that glycosylated derivatives of myricetin may have enhanced antiviral activity by facilitating entry into the cell. researchgate.net The sugar moiety can also influence the compound's interaction with specific cellular transporters and enzymes. researchgate.net It is also proposed that glycosides like myricitrin can act as "pro-drugs," which are metabolized in the body to release the more active aglycone. nih.gov Although flavonoid aglycones may have a higher absorption rate and stronger biological activity, glycosylated flavonoids offer improved water solubility and stability. researchgate.net

The position and type of sugar attached also play a critical role. O-glycosylation, as seen in myricitrin (a 3-O-rhamnoside), generally tends to decrease antioxidant activity. tandfonline.comhilarispublisher.com In contrast, C-glycosylation has been shown in some cases to enhance properties like antioxidant and anti-diabetic potential. tandfonline.comnih.gov

FeatureInfluence of GlycosylationResearch Finding
Solubility & Stability Generally increases water solubility and stability. researchgate.netnih.govGlycosylation is an effective method to alter these properties, which in turn affects biological activities. researchgate.net
Bioavailability Can enhance bioavailability by interacting with glucose transporters. researchgate.netGlycosylation can improve pharmacological properties by increasing bioavailability. nih.gov
Antioxidant Activity Often decreases in vitro antioxidant capacity compared to the aglycone. nih.govtandfonline.comMyricetin (aglycone) showed higher protective efficacy against mitochondrial dysfunction than myricitrin (glycoside). nih.gov
Enzyme Inhibition Can decrease inhibitory activity due to altered binding. frontiersin.orgGlycosylation of myricetin to myricetrin led to a decrease in α-glucosidase inhibition. frontiersin.org
Specific Bioactivities Can enhance certain activities, such as antiviral potential. tandfonline.comresearchgate.netO-glycosylation can enhance anti-HIV, tyrosinase inhibitory, and antiallergic activities. tandfonline.com
Pro-drug Potential Glycosides can be hydrolyzed in vivo to release the active aglycone. nih.govnih.govGlycosylated myricetin derivatives can undergo hydrolysis in the gastrointestinal tract, releasing the polyphenolic skeleton. nih.govresearchgate.net

Role of Hydroxyl Group Substitution and Ring Structure in this compound Pharmacological Profile

The pharmacological profile of this compound is heavily influenced by the substitution pattern of hydroxyl (-OH) groups on its A and B rings, as well as the structural features of the C-ring. nih.govirb.hr Myricitrin's aglycone, myricetin, possesses six hydroxyl groups, which are key to its potent biological activities. nih.gov

The number and position of hydroxyl groups on the B-ring are particularly critical for antioxidant activity. nih.govacs.org The pyrogallol (B1678534) group (three hydroxyl groups at the 3', 4', and 5' positions) in myricetin's B-ring is a major contributor to its strong radical scavenging ability. hilarispublisher.comresearchgate.net An increase in the number of hydroxyl groups on the B-ring generally correlates with increased antioxidant capacity. nih.govmdpi.com Studies comparing flavonoids have shown that myricetin, with its three B-ring hydroxyls, has stronger antioxidant properties than quercetin (B1663063) (two -OH groups) and kaempferol (B1673270) (one -OH group). nih.govacs.org These hydroxyl groups act as hydrogen donors, which stabilize free radicals. irb.hr

The structure of the C-ring also plays a vital role. Key features for antioxidant activity include:

A 2,3-double bond: This bond, in conjugation with the 4-oxo group, allows for electron delocalization from the B-ring, which enhances radical scavenging capacity. hilarispublisher.comirb.hr The lack of saturation in the C-ring is a structural property that confers antioxidant ability. researchgate.net

A 3-hydroxyl group: The presence of a free hydroxyl group at the C-3 position is beneficial for antioxidant activity. irb.hrresearchgate.net Glycosylation at this position, as in myricitrin, can decrease this activity compared to the free aglycone, myricetin. researchgate.netresearchgate.net

A 4-oxo (keto) group: This group, in conjunction with the 2,3-double bond and hydroxyl groups, is important for the molecule's electron-donating and metal-chelating capabilities. irb.hrresearchgate.net

The combination of these structural elements—the pyrogallol group on the B-ring and the specific functionalities on the C-ring—makes myricetin, the aglycone of myricitrin, a potent antioxidant. nih.gov The substitution of these hydroxyl groups, for instance through methoxylation, can alter the redox potential and affect the compound's radical scavenging ability. hilarispublisher.com

Structural FeatureRole in Pharmacological ProfileResearch Finding
B-Ring Hydroxyl Groups The number and position of -OH groups are critical for antioxidant activity. nih.govacs.orgThe pyrogallol group (3',4',5'-trihydroxyl) in myricetin significantly enhances its radical scavenging ability. hilarispublisher.comresearchgate.net
C-Ring 2,3-Double Bond Conjugation with the 4-oxo group enhances electron delocalization and antioxidant capacity. hilarispublisher.comirb.hrThe presence of this double bond is considered a crucial feature for the bioactivity of flavonoids. researchgate.net
C-Ring 3-Hydroxyl Group A free 3-OH group is beneficial for antioxidant activity. irb.hrresearchgate.netBlocking the 3-OH group through glycosylation, as in myricitrin, can decrease the antioxidant potential compared to the aglycone myricetin. researchgate.net
C-Ring 4-Oxo Group Contributes to electron delocalization and metal-chelating properties. irb.hrresearchgate.netThe 4-keto group, along with the 2,3-double bond, is responsible for electron delocalization from the B-ring. irb.hr
Overall Hydroxylation The total number of hydroxyl groups is proportional to the antioxidant and prooxidant activity. nih.govmdpi.comMyricetin, with six hydroxyl groups, demonstrates higher antioxidant activity than flavonoids with fewer hydroxyls. mdpi.com

Computational Approaches and Molecular Docking in this compound SAR Research

Computational methods, including molecular docking and molecular dynamics (MD) simulations, have become indispensable tools in the structure-activity relationship (SAR) research of this compound and its derivatives. unipa.itnih.gov These approaches provide detailed insights into the molecular interactions between the flavonoid and its biological targets, helping to explain its pharmacological effects at an atomic level. nih.govnih.gov

Molecular docking studies are frequently used to predict the binding affinity and orientation of myricitrin and its aglycone, myricetin, within the active sites of enzymes and receptors. nih.govresearchgate.net For example, docking studies have been employed to investigate the inhibition of enzymes like α-glucosidase, a target in diabetes management. frontiersin.org These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are essential for inhibitory activity. frontiersin.org Docking analysis has confirmed the crucial role of the C4=O, 3-OH, and 5'-OH groups of myricetin in binding to α-glucosidase. frontiersin.org When myricitrin was docked, the presence of the rhamnose sugar moiety altered the binding conformation, leading to a decrease in predicted inhibitory activity. frontiersin.org

Molecular dynamics simulations further enhance SAR understanding by modeling the dynamic behavior of the flavonoid-protein complex over time. nih.gov This can confirm the stability of the binding predicted by docking and provide a more realistic representation of the interactions in a biological environment. nih.gov For instance, MD simulations have been used to verify the stable interaction of myricetin with Vascular Endothelial Growth Factor Receptor-2 (VEGFR2), a target in cancer therapy. nih.gov

Computational chemistry methods, such as Density Functional Theory (DFT), are also used to calculate electronic properties like bond dissociation energies (BDE). researchgate.netacs.org These calculations help to quantify the antioxidant potential of different hydroxyl groups within the myricetin structure, explaining why hydrogen atom transfer from the B-ring is often more favorable. acs.org Such studies have indicated that the antioxidant potential of myricetin 3-O-α-L-rhamnopyranoside (myricitrin) is comparable to its parent molecule, myricetin. researchgate.net

Computational MethodApplication in Myricitrin SARKey Findings
Molecular Docking Predicts binding modes and affinities to biological targets like enzymes (e.g., α-glucosidase, VEGFR2, 3CLpro). frontiersin.orgnih.govnih.govRevealed that myricetin binds to VEGFR2 with a binding energy of -8.5 kcal/mol, forming stable hydrogen bonds. nih.gov Showed that glycosylation in myricitrin can reduce binding affinity to α-glucosidase compared to myricetin. frontiersin.org
Molecular Dynamics (MD) Simulation Assesses the stability of the ligand-protein complex over time and characterizes dynamic interactions. unipa.itnih.govConfirmed the stable binding of myricetin within the active site of VEGFR2 throughout the simulation period. nih.gov
Density Functional Theory (DFT) Calculates electronic properties (e.g., bond dissociation energy) to evaluate antioxidant capacity. researchgate.netacs.orgBDE computations showed that hydrogen atom transfer from the B-ring of myricetin is energetically favorable, explaining its high antioxidant activity. acs.org
Virtual Screening Screens libraries of compounds to identify potential inhibitors of a specific target. nanobioletters.comDihydromyricetin (B1665482) (a related compound) was identified through virtual screening as a potential inhibitor of a SARS-CoV-2 protein. nanobioletters.com

Advanced Research Methodologies and Translational Potential of Myricitrin Dihydrate in Preclinical Settings

Application of Omics Technologies in Myricitrin (B1677591) Dihydrate Research (e.g., Transcriptomics, Proteomics, Metabolomics)

Omics technologies offer a holistic view of the molecular landscape within a biological system, providing comprehensive insights into the mechanisms of action of compounds like Myricitrin dihydrate. humanspecificresearch.orgmdpi.com These high-throughput methods allow for the simultaneous analysis of entire sets of biological molecules, such as genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics). nih.govwikipedia.org

Transcriptomics: This branch of omics analyzes the complete set of RNA transcripts in a cell or organism. In the context of this compound research, transcriptomics can reveal how the compound alters gene expression patterns. For instance, studies on the related compound myricetin (B1677590) have shown its ability to modulate the mRNA expression of hepatic gluconeogenic enzymes, contributing to improved glucose homeostasis. researchgate.net Transcriptomic analyses of Myricitrin have demonstrated its capacity to decrease the mRNA levels of inducible nitric oxide synthase (iNOS) in response to inflammatory stimuli. nih.gov

Proteomics: Proteomics involves the large-scale study of proteins, their structures, and their functions. wikipedia.org This technology can elucidate how this compound affects protein expression and post-translational modifications. For example, research has shown that myricitrin can inhibit the phosphorylation of proteins involved in inflammatory signaling pathways, such as JAKs and STAT-1. nih.gov By examining the entire proteome, researchers can identify novel protein targets of this compound and better understand its downstream effects.

Metabolomics: Metabolomics is the comprehensive analysis of all metabolites within a biological sample. humanspecificresearch.org This approach can provide a snapshot of the metabolic state of a cell or organism and how it is altered by this compound. Myricetin, a closely related flavonoid, has been shown to significantly impact glucose and lipid metabolism. researchgate.net Metabolomic studies can uncover the specific metabolic pathways modulated by this compound, offering insights into its therapeutic potential for metabolic disorders.

The integration of these omics data provides a more complete and nuanced understanding of the biological effects of this compound, accelerating the identification of its molecular mechanisms and potential therapeutic applications. mdpi.com

Interactive Data Table: Impact of Myricitrin and Related Flavonoids on Molecular Targets

CompoundTechnologyKey FindingsBiological Process
Myricitrin TranscriptomicsDecreased mRNA levels of iNOS. nih.govInflammation
Myricitrin ProteomicsInhibited phosphorylation of JAKs and STAT-1. nih.govInflammatory Signaling
Myricetin TranscriptomicsReduced mRNA expression of hepatic gluconeogenic enzymes. researchgate.netGlucose Homeostasis
Myricetin MetabolomicsSignificantly reduced blood glucose, insulin (B600854), triglycerides, and total cholesterol. researchgate.netGlucose & Lipid Metabolism

Nanotechnology-Based Delivery Systems for this compound in Research Models (e.g., Nanoparticles, Liposomes)

A significant challenge in the preclinical development of many natural compounds, including flavonoids, is their poor bioavailability and solubility. researchgate.net Nanotechnology offers promising solutions to overcome these limitations by encapsulating active compounds in nano-sized carriers. nih.gov These systems can enhance stability, improve solubility, and facilitate targeted delivery. nih.gov

Nanoparticles: Polymeric nanoparticles are a versatile platform for drug delivery. They can encapsulate hydrophobic compounds like this compound, protecting them from degradation and enabling controlled release. mdpi.com The small size of nanoparticles can also facilitate their passage across biological barriers. dovepress.com

Liposomes: Liposomes are spherical vesicles composed of a lipid bilayer, resembling the structure of cell membranes. nih.govmdpi.com This biocompatible structure makes them an ideal delivery system. mdpi.com Liposomes can encapsulate both hydrophilic and lipophilic drugs, and their surface can be modified to achieve targeted delivery to specific tissues or cells. mdpi.com For flavonoids, liposomal formulations can improve their biodistribution and shield them from enzymatic degradation. nih.gov The use of liposomes as carriers for therapeutic agents is a well-established strategy in nanomedicine. nih.gov

The development of nanotechnology-based delivery systems for this compound holds the potential to significantly enhance its therapeutic efficacy in preclinical models by improving its pharmacokinetic profile.

Interactive Data Table: Nanotechnology-Based Delivery Systems

Delivery SystemDescriptionAdvantages for Flavonoid Delivery
Nanoparticles (Polymeric) Sub-micron sized particles made from polymers. dovepress.comEncapsulates hydrophobic drugs, protects from degradation, allows for controlled release, can cross biological barriers. mdpi.comdovepress.com
Liposomes Spherical vesicles composed of one or more lipid bilayers. nih.govBiocompatible, can carry both hydrophilic and hydrophobic drugs, protects from enzymatic degradation, surface can be modified for targeting. nih.govmdpi.com

This compound as a Research Probe for Elucidating Biological Pathways and Disease Mechanisms

Beyond its therapeutic potential, this compound serves as a valuable research tool for investigating fundamental biological processes and the pathophysiology of diseases. Its known anti-inflammatory and antioxidant properties make it a useful probe for studying pathways related to oxidative stress and inflammation. nih.govresearchgate.net

Myricitrin has been shown to inhibit the production of reactive oxygen species (ROS) and modulate key signaling pathways involved in the inflammatory response. nih.gov For instance, it has been demonstrated to block the JAK/STAT1 and NOX2/p47phox pathways, thereby suppressing endotoxin-mediated inflammation. nih.gov By observing the downstream effects of these inhibitory actions, researchers can gain a deeper understanding of the intricate roles these pathways play in various disease models.

Furthermore, the ability of myricetin, the aglycone of myricitrin, to inhibit the aggregation of amyloidogenic proteins like Islet Amyloid Polypeptide (IAPP) makes it a useful tool for studying the mechanisms of amyloid-related diseases, such as type 2 diabetes. openbiochemistryjournal.com By using this compound to selectively modulate these pathways, scientists can dissect complex disease mechanisms and identify potential new targets for therapeutic intervention.

Ethical Considerations and In Vivo Model Selection in Preclinical this compound Research

Preclinical research involving animal models is subject to rigorous ethical considerations to ensure animal welfare and the scientific validity of the research. ichor.bio The selection of an appropriate in vivo model is a critical step in studying the effects of this compound.

Ethical Framework: The guiding principles for the ethical use of animals in research are often summarized as the "3Rs": Replacement, Reduction, and Refinement. ichor.bio

Replacement: Using non-animal methods whenever possible.

Reduction: Using the minimum number of animals necessary to obtain statistically significant data.

Refinement: Modifying procedures to minimize animal pain and distress.

Institutional Animal Care and Use Committees (IACUCs) play a crucial role in overseeing and approving animal research protocols to ensure they adhere to these ethical principles. ichor.bio

Model Selection: The choice of an animal model should be based on its ability to accurately reflect the human condition being studied. srce.hr It is important to have a thorough understanding of the compound being tested and any previous data from similar compounds. srce.hr For instance, when investigating the anti-inflammatory effects of this compound, a model of endotoxin-induced acute lung injury in mice has been utilized. nih.gov The rationale for selecting a particular model must be scientifically sound to justify its use and to increase the likelihood of translating the findings to humans. srce.hrresearchgate.net However, it is acknowledged that even with careful selection, species differences can make the extrapolation of results from animal models to humans challenging. researchgate.net Therefore, a critical evaluation of the model's limitations is essential. researchgate.net

Ultimately, a well-justified and ethically sound approach to in vivo model selection is paramount for generating reliable and translatable preclinical data on this compound.

Current Challenges and Future Directions in Myricitrin Dihydrate Research

Elucidating Undiscovered Mechanistic Pathways and Novel Molecular Targets of Myricitrin (B1677591) Dihydrate

While current research has identified myricitrin's involvement in pathways related to oxidative stress and inflammation, a significant knowledge gap remains regarding its complete mechanism of action. researchgate.netnih.gov Future research should prioritize the discovery of novel molecular targets and the elucidation of less understood signaling cascades affected by myricitrin dihydrate. For instance, its anti-inflammatory effects are associated with the inhibition of pro-inflammatory mediators, but the upstream signaling molecules and primary protein targets remain largely uncharacterized. researchgate.netmdpi.com Studies have shown that myricitrin can influence the expression of various proteins and enzymes, but a comprehensive understanding of its direct and indirect interactions is needed. nih.govnih.gov Advanced "omics" technologies, such as proteomics and transcriptomics, coupled with systems biology approaches, will be instrumental in mapping the complex network of interactions modulated by this compound. A deeper dive into its impact on cellular processes like apoptosis, as suggested by studies on related compounds, could also reveal new therapeutic targets. frontiersin.org

Development of Novel this compound Analogs with Enhanced Research Utility

The inherent properties of myricitrin, such as its polarity and potential for rapid metabolism, can limit its utility in research settings due to poor bioavailability and stability. researchgate.netnih.gov A key future direction is the rational design and synthesis of novel this compound analogs with improved physicochemical properties. This includes modifications to enhance stability, increase bioavailability, and improve selectivity for specific biological targets.

Strategies for developing such analogs include:

Glycosylation: The addition or modification of sugar moieties can alter solubility and transport across cell membranes. nih.gov

Structural Modification: Introducing different functional groups, such as pyrazole (B372694) and piperazine (B1678402) rings, has shown promise in creating derivatives with enhanced biological activities. mdpi.comnih.gov

Nanoparticle Formulation: Encapsulating myricitrin in systems like solid lipid nanoparticles can improve its stability and delivery. nih.gov

For example, the synthesis of myricetin (B1677590) derivatives containing a 1,2,4-triazole (B32235) Schiff base has resulted in compounds with significant antibacterial activity. researchgate.net Similarly, creating derivatives with ferulic acid amide scaffolds has led to potent antiviral agents. preprints.org These approaches not only aim to overcome the limitations of the parent compound but also to generate tool compounds that can be used to probe specific biological pathways with greater precision.

Analog/Derivative StrategyPotential EnhancementExample/RationaleSupporting Evidence
Glycosylation ModificationImproved solubility and bioavailabilityAltering sugar attachments to influence transport and metabolic stability. nih.gov
Pyrazole Piperazine Amide DerivativesEnhanced antifungal and antibacterial activityIntroduction of heterocyclic rings to modify biological targets and activity. mdpi.comnih.gov
Solid Lipid Nanoparticles (SLNs)Increased stability and controlled releaseEncapsulation protects the compound from degradation and improves delivery. nih.gov
1,2,4-Triazole Schiff Base DerivativesPotent antibacterial agentsChemical synthesis to create novel compounds with specific antimicrobial properties. researchgate.net
Ferulic Acid Amide ScaffoldsSignificant antiviral activityCombining myricetin with other bioactive moieties to create synergistic effects. preprints.org

Integration of Computational and Experimental Approaches for Comprehensive this compound Studies

The synergy between computational modeling and experimental validation is crucial for accelerating research on this compound. In silico approaches, such as molecular docking and density functional theory (DFT), can predict the binding affinities of myricitrin and its analogs to various protein targets, offering insights into potential mechanisms of action before labor-intensive laboratory work begins. sci-hub.senih.govresearchgate.net For instance, computational studies have been used to evaluate the antioxidant potential of myricitrin derivatives and to predict their interactions with enzymes like α-glucosidase. researchgate.netbiorxiv.org

These computational predictions can then guide and refine experimental studies. For example, molecular docking can identify potential protein targets, which can then be validated through in vitro binding assays and enzymatic activity tests. mdpi.comacs.org This integrated approach allows for a more efficient and targeted investigation of myricitrin's biological effects. Combining in silico predictions with in vitro and in vivo studies provides a powerful framework for understanding drug-target interactions and predicting potential pharmacokinetic interactions. nih.govacs.org

Identification of Biomarkers for this compound Activity in Preclinical Models

To effectively evaluate the biological activity of this compound in preclinical studies, the identification of reliable biomarkers is essential. These biomarkers can serve as indicators of target engagement and downstream physiological effects. Research has shown that myricitrin can modulate various markers of oxidative stress and inflammation. nih.govsemanticscholar.org

Future studies should focus on identifying specific and sensitive biomarkers that correlate with the therapeutic effects of myricitrin in different disease models. For example, in studies of liver disease, changes in the levels of serum transaminases and markers of oxidative damage could serve as key biomarkers. researchgate.net In the context of metabolic diseases, monitoring changes in glucose metabolism and insulin (B600854) signaling pathways would be critical. frontiersin.orgsemanticscholar.org The identification of such biomarkers is crucial for translating preclinical findings into potential clinical applications. Studies on related compounds have highlighted the importance of biomarkers in assessing therapeutic efficacy. rsc.org

Expanding Research into Novel Disease Models and Complex Biological Systems

Much of the current research on myricitrin has been conducted in relatively simple in vitro systems or in a limited number of preclinical disease models. d-nb.infonih.gov A significant future direction is to expand the investigation of this compound into more complex and novel disease models that better recapitulate human physiology. This includes exploring its effects in models of neurodegenerative diseases, various types of cancer, and complex inflammatory disorders. nih.govscispace.com

Furthermore, studying the effects of myricitrin within the context of a whole organism or a complex biological system, such as the gut microbiome, could reveal novel mechanisms of action and therapeutic opportunities. frontiersin.orgnitmb.org The interaction between myricitrin and the gut microbiota, for instance, could influence its bioavailability and metabolism, ultimately affecting its systemic effects. Investigating these complex interactions will provide a more holistic understanding of myricitrin's biological activities and its potential as a therapeutic agent.

Q & A

Q. What analytical methods are recommended to confirm the structural identity and purity of myricitrin dihydrate in laboratory settings?

To characterize this compound, combine spectroscopic techniques such as nuclear magnetic resonance (NMR) for structural elucidation and high-performance liquid chromatography (HPLC) with UV-Vis detection for purity assessment. X-ray crystallography can confirm the dihydrate form by analyzing crystal lattice hydration. Ensure compliance with OECD guidelines for chemical characterization, including batch-to-batch reproducibility tests .

Q. How should researchers design in vitro assays to evaluate this compound’s antioxidant activity?

Use standardized assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging or ORAC (oxygen radical absorbance capacity) to quantify antioxidant capacity. Include positive controls (e.g., ascorbic acid) and negative controls (solvent-only). Account for solubility challenges by using dimethyl sulfoxide (DMSO) as a solvent and validate results with triplicate measurements .

Q. What protocols ensure reproducibility in synthesizing this compound for laboratory-scale studies?

Follow Good Laboratory Practices (GLP) for synthesis, including detailed documentation of reaction conditions (temperature, solvent ratios, catalysts). Purify the compound via column chromatography and validate purity using thin-layer chromatography (TLC) or HPLC. Provide spectral data (IR, NMR) in supplementary materials for peer validation .

Advanced Research Questions

Q. How can conflicting data on this compound’s anti-inflammatory effects across cell lines be resolved?

Conduct a meta-analysis of existing studies to identify variables such as cell type (e.g., RAW 264.7 macrophages vs. primary cells), dosage ranges (µM to mM), and exposure duration. Use standardized protocols (e.g., TNF-α/IL-6 ELISA assays) and apply statistical tools like ANOVA to assess inter-study variability. Address discrepancies by replicating experiments under controlled conditions .

Q. What experimental strategies are optimal for assessing this compound’s in vivo bioavailability and pharmacokinetics?

Employ rodent models (e.g., Sprague Dawley rats) with oral/intravenous administration. Collect plasma samples at timed intervals and quantify myricitrin levels via LC-MS/MS. Include parameters like Cmax, Tmax, and half-life. Account for dihydrate stability by analyzing metabolite formation (e.g., myricetin) .

Q. How should researchers address contradictory results in this compound’s cytotoxicity profiles across cancer cell lines?

Apply the OECD’s in vitro micronucleus assay (e.g., using TK6 lymphoblast cells) to assess genotoxicity. Standardize cell culture conditions (e.g., passage number, serum concentration) and use dose-response curves to differentiate cytotoxic vs. cytostatic effects. Cross-validate findings with apoptosis markers (e.g., caspase-3 activation) .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing dose-dependent effects in this compound studies?

Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC50/IC50 values. Apply the Hill equation for sigmoidal curves and report confidence intervals. For complex datasets (e.g., omics), employ multivariate analysis or machine learning algorithms .

Q. How can researchers ensure ethical compliance in preclinical toxicity studies of this compound?

Obtain approval from institutional animal care committees (IACUC) and adhere to ARRIVE guidelines. Specify species, strain, and sample size justification. For human cell lines, document consent for commercial cell sources (e.g., ATCC) and validate mycoplasma-free status .

Data Presentation and Reproducibility

Q. What criteria should be met when reporting this compound’s biological activity in manuscripts?

Follow the IMRAD format:

  • Introduction : Link hypotheses to gaps in flavonoid research.
  • Methods : Detail assay conditions (e.g., incubation time, solvent concentration).
  • Results : Use tables to summarize IC50 values and statistical significance.
  • Discussion : Contrast findings with structurally similar compounds (e.g., quercetin dihydrate ).

Q. How can researchers enhance reproducibility when sharing this compound datasets?

Submit raw data (e.g., spectral files, chromatograms) as supplementary materials in open-access repositories (e.g., Zenodo). Provide step-by-step protocols on protocols.io and cite commercial sources (e.g., CAS 17912-87-7 for myricitrin) to ensure material traceability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.